2-Chlorobenzyl cyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39462. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUURPIPLIGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182773 | |
| Record name | (o-Chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |
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Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2856-63-5 | |
| Record name | (2-Chlorophenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2856-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzyl cyanide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorobenzyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (o-Chlorophenyl)acetonitrile | |
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| Record name | (o-chlorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorobenzyl cyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y6ZL4BQ95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chlorobenzyl cyanide synthesis from 2-chlorobenzyl chloride
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Cyanide from 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound from 2-chlorobenzyl chloride. It details the underlying reaction mechanism, compares various synthetic methodologies through quantitative data, and offers detailed experimental protocols. The primary focus is on the nucleophilic substitution reaction, with particular emphasis on the highly efficient phase-transfer catalysis (PTC) method.
Introduction and Reaction Mechanism
This compound, also known as (2-chlorophenyl)acetonitrile, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The most direct and industrially significant method for its preparation is the cyanation of 2-chlorobenzyl chloride.[1]
The core transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this single, concerted step, the cyanide anion (CN⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This attack occurs from the side opposite the chlorine atom, which serves as the leaving group, resulting in an inversion of stereochemistry (though not relevant for this achiral molecule). The reaction rate is dependent on the concentration of both the substrate (2-chlorobenzyl chloride) and the nucleophile (cyanide).[1]
A primary challenge in this synthesis is the mutual insolubility of the reactants: 2-chlorobenzyl chloride is soluble in organic solvents, while the typical cyanide source, sodium cyanide (NaCN), is soluble in water.[1][2] This immiscibility leads to slow reaction rates.[2] To overcome this, two main approaches are employed: using a co-solvent system (e.g., aqueous ethanol) or, more effectively, utilizing phase-transfer catalysis.[1][2]
Comparative Data on Synthesis Methodologies
The choice of solvent, catalyst, and reaction conditions significantly impacts reaction time and yield. Phase-transfer catalysis generally offers superior results by facilitating the transport of the cyanide nucleophile into the organic phase.[1][2]
| Method / Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Classical Method | ||||
| Sodium Cyanide | Ethanol / Water | 83 - 85 | 4 | >81[3] |
| Sodium Cyanide | Ethanol / Water | Reflux | 4 | 80 - 90[4] |
| Phase-Transfer Catalysis (PTC) | ||||
| Tetrabutylammonium (B224687) Chloride | Water (minimal) | 70 - 85 | 3.5 | 100 (conversion)[5] |
| Neocerizin (a PTC) | Aqueous NaCN solution added to substrate | 100 - 104 | 5 | >81[3] |
| Quaternary Ammonium (B1175870) Salt | Water / Organic | 85 | 4 | High[3] |
| Alternative Catalysis | ||||
| Cuprous Iodide / K₄[Fe(CN)₆] | Toluene | 180 | 20 | 48 - 85[6] |
Experimental Protocols
Safety Precaution: These protocols involve highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An emergency cyanide poisoning antidote kit should be available.
Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)
This method is highly efficient and avoids the need for large volumes of organic co-solvents.[2][5]
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.
-
Heating mantle.
Reagents:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium chloride (or other suitable quaternary ammonium salt)
-
Water
Procedure:
-
Into the reaction flask, add solid sodium cyanide (1.0 eq) and a minimal amount of water (e.g., a volume ratio of water to substrate of ~0.01) to form a concentrated aqueous phase.[5]
-
Add the phase-transfer catalyst, tetrabutylammonium chloride (e.g., 0.0012 eq relative to the substrate).[5]
-
Begin vigorous stirring to ensure good mixing between the phases.
-
Add 2-chlorobenzyl chloride (1.0 eq) to the mixture.[5]
-
Heat the reaction mixture to 70-85°C.[5]
-
Maintain the temperature and vigorous stirring for approximately 3-4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Add water to dissolve the precipitated sodium chloride and any remaining sodium cyanide.[3]
-
Transfer the mixture to a separatory funnel. The product, being organic, will form a separate layer. Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound is purified by vacuum distillation to yield the final product.[3]
Protocol 2: Synthesis in Aqueous Ethanol
This is a traditional, well-established procedure for benzyl (B1604629) cyanides.[4]
Apparatus:
-
A round-bottom flask fitted with a reflux condenser and a separatory funnel.
-
Water bath or heating mantle.
Reagents:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
95% Ethanol
-
Water
Procedure:
-
In the flask, dissolve sodium cyanide (e.g., 1.25 eq) in warm water.[4]
-
Prepare a solution of 2-chlorobenzyl chloride (1.0 eq) in 95% ethanol.[4]
-
With stirring, add the ethanolic solution of 2-chlorobenzyl chloride to the aqueous cyanide solution over 30-45 minutes.[4]
-
Heat the resulting mixture to reflux (approx. 83-85°C) for 4 hours.[3][4]
-
After the reflux period, cool the mixture to room temperature.
-
Filter the mixture by suction to remove the bulk of the precipitated sodium chloride.[4]
-
Transfer the filtrate to a distillation apparatus and distill off the ethanol.
-
The remaining crude product can be isolated by extraction into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
After filtering, purify the product by distillation under reduced pressure to obtain pure this compound.[4]
Visualization of the PTC Workflow
The efficiency of phase-transfer catalysis lies in its ability to bridge the phase gap between the aqueous nucleophile and the organic substrate. The catalyst shuttles the cyanide anion into the organic phase where the reaction can proceed rapidly.[1][2]
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. snowhitechem.com [snowhitechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 6. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chlorobenzyl Cyanide
CAS Number: 2856-63-5
This technical guide provides a comprehensive overview of 2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a combustible liquid that appears colorless to pale yellow. It is soluble in alcohol. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2856-63-5 | |
| Molecular Formula | C₈H₆ClN | |
| Molecular Weight | 151.59 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 240-242 °C (lit.) | |
| Melting Point | 24 °C (lit.) | |
| Density (at 20°C) | ~1.18 g/mL | |
| Refractive Index (n20/D) | ~1.544 (lit.) | |
| Flash Point | >110 °C (>230 °F) - closed cup |
Synthesis
The primary synthetic route to this compound is through the nucleophilic substitution reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically carried out by heating the reactants under reflux. The efficiency of the synthesis can be enhanced by the use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts, which facilitate the reaction between the organic-soluble 2-chlorobenzyl chloride and the aqueous-soluble cyanide salt.
Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for benzyl (B1604629) cyanides)
This is an adapted protocol based on general methods for benzyl cyanide synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Water
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide in water.
-
Slowly add a solution of 2-chlorobenzyl chloride in ethanol to the cyanide solution with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate of inorganic salts forms, it can be removed by filtration.
-
Transfer the filtrate to a separatory funnel. The organic layer containing the this compound is separated.
-
The crude product is then purified by vacuum distillation.
An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-chlorobenzyl cyanide (also known as (2-chlorophenyl)acetonitrile). This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is crucial for its safe handling, storage, and effective utilization in synthetic pathways.
Chemical Stability and Storage
This compound is a combustible solid that is considered stable under recommended storage conditions.[2] However, it is sensitive to incompatible materials and certain environmental factors.
Storage Recommendations:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible substances such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]
Shelf Life: While specific shelf-life studies for this compound are not readily available in the literature, one supplier suggests a shelf life of 60 months for the analogous m-chloro benzyl (B1604629) cyanide under appropriate storage conditions.
Hazardous Reactions and Decomposition
Contact with strong acids can liberate very toxic hydrogen cyanide gas.[4] The covalent cyano group is endothermic, and many organic nitriles can be reactive under certain conditions. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions. The combination of bases and nitriles can also produce hydrogen cyanide.[4]
Upon combustion, this compound can decompose to produce a range of hazardous substances, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas
-
Hydrogen cyanide[2]
Chemical Reactivity
The reactivity of this compound is primarily centered around its two functional groups: the nitrile group (-C≡N) and the activated benzylic methylene (B1212753) group (-CH₂-), as well as the chlorinated aromatic ring.
Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This allows for a variety of nucleophilic addition reactions.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either 2-chlorophenylacetamide (partial hydrolysis) or 2-chlorophenylacetic acid (complete hydrolysis).[5]
Experimental Protocol for Hydrolysis to 2-Chlorophenylacetic Acid (General Procedure): A common method for the hydrolysis of benzyl cyanide derivatives involves heating with a strong acid, such as sulfuric or hydrochloric acid, in an aqueous solution.
-
Reactants: this compound, sulfuric acid, water.
-
Procedure: A mixture of this compound, water, and concentrated sulfuric acid is heated under reflux with stirring for several hours. The reaction mixture is then cooled and poured into cold water to precipitate the product. The crude 2-chlorophenylacetic acid can be collected by filtration and purified by recrystallization.
-
Note: The reaction can be vigorous, and appropriate safety precautions should be taken.
The nitrile group can be reduced to a primary amine, 2-(2-chlorophenyl)ethanamine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another viable method.
Experimental Protocol for Reduction with LiAlH₄ (General Procedure):
-
Reactants: this compound, lithium aluminum hydride (LiAlH₄), anhydrous solvent (e.g., diethyl ether or THF), and an aqueous workup solution.
-
Procedure: A solution of this compound in an anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred, often with gentle heating, to ensure the reaction goes to completion. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to decompose the excess LiAlH₄ and the aluminum complexes. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the primary amine.[6]
Grignard reagents add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. For example, the reaction of this compound with a Grignard reagent, followed by aqueous workup, would produce a ketone.
The nitrile group can participate as a 2π electron component in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form five-membered heterocyclic rings like tetrazoles.[5] For instance, the reaction with sodium azide (B81097) would yield 5-(2-chlorobenzyl)-1H-tetrazole.[5]
Reactions of the Benzylic Methylene Group
The methylene group adjacent to both the aromatic ring and the nitrile group is activated and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions.
The active methylene group is susceptible to oxidation. For example, oxidation with selenium dioxide (SeO₂) can convert the methylene group into a carbonyl group, yielding 2-chlorobenzoyl cyanide.[5]
Reactions of the Aromatic Ring
The chlorine substituent on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a catalyst.
Role in Drug Development and Agrochemicals
Benzyl cyanide derivatives are important precursors in the synthesis of a wide range of biologically active molecules.
Pharmaceuticals
While specific examples of drugs synthesized directly from this compound are not extensively documented, the analogous p-chlorobenzyl cyanide is a key starting material for the antimalarial drug Pyrimethamine.[5] this compound itself is a valuable building block for creating libraries of compounds for drug discovery. For instance, it has been used in the synthesis of benzo[7][8]imidazo[2,1-b]thiazoles, which are heterocyclic scaffolds of interest in medicinal chemistry.[9]
Agrochemicals
Derivatives of this compound have shown promise as fungicides.[5] For example, imidazole-containing benzyl cyanide derivatives have been synthesized and shown to possess potent antifungal properties.[5] The mechanism of action for some fungicidal pyrrole (B145914) derivatives, which can be synthesized from benzyl cyanides, is believed to be the uncoupling of oxidative phosphorylation.[8]
Quantitative Data Summary
Quantitative data on the reactivity and stability of this compound is sparse in the publicly available literature. The following table summarizes the available physical properties and provides context with data from related compounds where necessary.
| Property | This compound | Notes |
| Molecular Formula | C₈H₆ClN | |
| Molecular Weight | 151.59 g/mol | [10] |
| Melting Point | 24 °C | |
| Boiling Point | 240-242 °C | |
| Flash Point | > 110 °C | Closed cup[10] |
| Hydrolysis Rate Constant | Data not available | A study on p-chlorobenzoyl cyanide shows pH-dependent kinetics.[3] |
| Thermal Decomposition Temp. | Data not available | |
| Heat of Formation (gas, ΔfH°gas) | 165.75 kJ/mol | Joback Calculated Property |
Conclusion
This compound is a moderately stable compound with a rich and versatile chemical reactivity profile. Its nitrile and activated methylene groups provide avenues for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. While detailed quantitative kinetic and thermal stability data are not extensively documented, a thorough understanding of its qualitative reactivity and safe handling practices, as outlined in this guide, is essential for its effective application in research and development, particularly in the fields of pharmaceuticals and agrochemicals. Further experimental studies are warranted to quantify its reaction kinetics and thermal decomposition profile to enable more precise process control and safety assessments.
References
- 1. CHLOROBENZYL [sdfine.com]
- 2. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide - Google Patents [patents.google.com]
- 3. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-クロロベンジルシアニド 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chlorobenzyl Cyanide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, is a versatile bifunctional organic molecule featuring a chlorinated benzene (B151609) ring and a nitrile group attached to a methylene (B1212753) bridge. This unique structure imparts a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key building block for active pharmaceutical ingredients (APIs) and pesticides.
The core reactivity of this compound stems from two primary sites: the electrophilic benzylic carbon and the nucleophilic/electrophilic nature of the cyanide group. The ortho-chloro substituent on the phenyl ring also exerts a significant electronic and steric influence on the molecule's reactivity. This technical guide provides a comprehensive overview of the fundamental mechanisms of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.
Core Reaction Mechanisms
The chemical behavior of this compound is dominated by reactions at the benzylic position and transformations of the nitrile functionality.
Synthesis via Nucleophilic Substitution: The SN2 Pathway
The most common and industrially significant method for the synthesis of this compound is the nucleophilic substitution reaction between 2-chlorobenzyl chloride and an alkali metal cyanide, typically sodium cyanide (NaCN).[1] Given that 2-chlorobenzyl chloride is a primary benzylic halide, this transformation predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
In this concerted, single-step reaction, the cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon from the backside relative to the departing chloride leaving group. This backside attack leads to a trigonal bipyramidal transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the central carbon atom. The reaction rate is dependent on the concentration of both the substrate (2-chlorobenzyl chloride) and the nucleophile (cyanide ion).[1]
References
Spectroscopic Profile of 2-Chlorobenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Chlorobenzyl cyanide (CAS No. 2856-63-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, primarily sourced from the Spectral Database for Organic Compounds (SDBS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.51 - 7.46 | Multiplet | 1H | Aromatic CH |
| 7.35 - 7.25 | Multiplet | 3H | Aromatic CH |
| 3.84 | Singlet | 2H | CH₂ |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 134.1 | Aromatic C-Cl |
| 131.2 | Aromatic C |
| 130.4 | Aromatic CH |
| 129.8 | Aromatic CH |
| 127.6 | Aromatic CH |
| 127.5 | Aromatic CH |
| 117.1 | CN |
| 21.8 | CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3069, 3037, 2939 | Weak | Aromatic & Aliphatic C-H Stretch |
| 2252 | Strong | C≡N Stretch |
| 1594, 1576, 1477, 1447 | Medium-Strong | Aromatic C=C Stretch |
| 1211 | Medium | C-C Stretch |
| 1052, 1037 | Strong | C-Cl Stretch |
| 756 | Strong | C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 151 | 45 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 153 | 15 | [M+2]⁺ (Isotope peak, ³⁷Cl) |
| 116 | 100 | [M-Cl]⁺ |
| 89 | 30 | [C₇H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The instrument is typically a 300-500 MHz NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
A standard pulse program for a one-dimensional proton spectrum is used.
-
The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
The instrument is the same as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 75-125 MHz).
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[1]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid or liquid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The final spectrum is a ratio of the sample spectrum to the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[3]
-
The sample is vaporized in the ion source.[4]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
-
This causes ionization and fragmentation of the molecule.[5]
-
The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).[4]
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural correlations of this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Key spectroscopic correlations for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of 2-Chlorobenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, is a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility in common organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for assessing its solubility profile.
While extensive searches of scientific literature and chemical databases have been conducted, it is important to note that specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in common organic solvents remains largely unpublished. However, qualitative descriptions and data for analogous compounds provide valuable insights into its likely solubility characteristics.
Qualitative Solubility Profile
Based on available safety data sheets and chemical supplier information, this compound is generally described as being "soluble in alcohol." [cite: ] This suggests good miscibility with polar protic solvents like ethanol (B145695) and methanol. Information regarding the isomeric compound, 4-chlorobenzyl cyanide, indicates solubility in a broader range of common organic solvents, including acetone (B3395972) and ethanol. This suggests that this compound is also likely to be soluble in polar aprotic solvents. Its use in ethanol-water mixtures for certain synthetic procedures further corroborates its solubility in ethanol.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Compound | Qualitative Solubility |
| Alcohol (general) | This compound | Soluble |
| Ethanol | This compound | Implied soluble from synthetic procedures |
| Acetone | 4-Chlorobenzyl Cyanide | Soluble |
| Ethanol | 4-Chlorobenzyl Cyanide | Soluble |
| Benzene | 4-Chlorobenzyl Cyanide | Soluble |
| Toluene | 4-Chlorobenzyl Cyanide | Soluble |
Note: The solubility of this compound in solvents other than alcohol is inferred from the behavior of its isomer and general principles of solubility.
Experimental Protocol for Solubility Determination
For researchers requiring precise, quantitative solubility data, the following gravimetric method provides a reliable and straightforward approach.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a solid phase remains after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of this compound is recommended).
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Conclusion
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chlorobenzyl Cyanide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 2-chlorobenzyl cyanide, a versatile intermediate in organic synthesis. The document outlines the key reactive sites of the molecule, supported by theoretical principles and practical experimental protocols.
Molecular Structure and Electronic Properties
This compound, also known as (2-chlorophenyl)acetonitrile, possesses a unique combination of functional groups that dictate its reactivity. The molecule consists of a benzene (B151609) ring substituted with a chlorine atom and a cyanomethyl group at the ortho position. This arrangement gives rise to several potential sites for both electrophilic and nucleophilic attack.
The electronic properties of this compound can be understood by considering the inductive and resonance effects of its substituents. The chlorine atom is an electronegative element that withdraws electron density from the aromatic ring through the sigma bond (inductive effect). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance. The cyanomethyl group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond character of the nitrile group.
Key Reactive Sites and Their Chemical Behavior
Based on its structure, this compound exhibits reactivity at three primary locations: the cyanide group, the benzylic carbon, and the aromatic ring.
The Cyanide Group: A Dual-Reactivity Center
The carbon-nitrogen triple bond of the cyanide group is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic.[1] This duality allows the cyanide group to participate in a variety of chemical transformations.
-
Electrophilic Carbon: The electron-deficient carbon atom of the nitrile is susceptible to attack by nucleophiles. This is most commonly observed in hydrolysis and reactions with organometallic reagents.
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although this reactivity is less commonly exploited than the electrophilicity of the carbon.
The Benzylic Carbon: A Nucleophilic Center upon Deprotonation
The methylene (B1212753) (-CH2-) group situated between the aromatic ring and the cyanide group is known as the benzylic position. The protons on this carbon are acidic due to the electron-withdrawing nature of both the adjacent phenyl and cyano groups. Deprotonation by a strong base generates a resonance-stabilized carbanion, which is a potent nucleophile. This nucleophilic benzylic carbon can then react with various electrophiles, most notably in alkylation reactions.
The Aromatic Ring: A Site for Electrophilic Substitution
The benzene ring in this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents. Both the chloro and the cyanomethyl groups are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. The chloro group is an ortho-, para-director, while the cyanomethyl group is a meta-director. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile.
Experimental Protocols and Methodologies
The following sections provide detailed experimental procedures that illustrate the reactivity at the key sites of this compound and its analogs.
Reactions at the Cyanide Group
The electrophilic carbon of the nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
This protocol is adapted from the hydrolysis of benzyl (B1604629) cyanide.
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.
-
To this solution, add 700 g (approximately 4.6 moles) of this compound.
-
Heat the mixture under reflux with stirring for three hours.
-
After cooling slightly, pour the reaction mixture into 2 liters of cold water with stirring to prevent the formation of a solid mass.
-
Filter the precipitated crude 2-chlorophenylacetic acid.
-
Wash the crude product by melting it under hot water and decanting the water; repeat this washing step several times.
-
After the final wash, pour off the hot water while the product is still molten.
-
Transfer the molten acid to a Claisen flask for distillation under reduced pressure to obtain the purified product.
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
Experimental Protocol (Catalytic Hydrogenation):
This protocol is adapted from the reduction of benzyl cyanide.
-
In a 2-liter high-pressure hydrogenation bomb, place 1 kg (approximately 6.6 moles) of purified this compound and one tablespoon of Raney nickel catalyst.
-
Securely fasten the cap and introduce 150 mL of liquid ammonia (B1221849) to minimize the formation of secondary amines.
-
Introduce hydrogen gas until the pressure reaches approximately 2000 psi.
-
Heat the bomb to 120-130°C and commence shaking. The reduction is typically complete within an hour.
-
After cooling and carefully venting the bomb, remove the contents.
-
Rinse the bomb with a small amount of ether and combine the liquids.
-
Filter the mixture to remove the catalyst.
-
Remove the ether by distillation, and then fractionally distill the residue under reduced pressure to yield 2-(2-chlorophenyl)ethan-1-amine.
Reaction at the Benzylic Carbon
The acidity of the benzylic protons allows for deprotonation and subsequent alkylation.
Experimental Protocol (Phase-Transfer Catalyzed Alkylation):
This protocol is a general method for the alkylation of benzyl cyanides.
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, prepare a mixture of 25 mmol of this compound, 9 mL of a 50% (w/w) aqueous sodium hydroxide (B78521) solution, and 0.25 mmol of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
To this vigorously stirred two-phase system, add 40 mmol of an alkylating agent (e.g., an alkyl bromide or iodide).
-
Maintain the reaction with vigorous stirring for a specified time (e.g., 1 hour), monitoring the progress by an appropriate method such as gas chromatography.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Reaction at the Aromatic Ring
Electrophilic nitration introduces a nitro group onto the aromatic ring. The directing effects of the chloro and cyanomethyl groups will influence the position of substitution.
Experimental Protocol (Nitration):
This protocol is adapted from the nitration of benzyl cyanide.
-
In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid in a 1:1 (v/v) ratio.
-
Cool this acid mixture to 10°C in an ice-salt bath.
-
Slowly add purified this compound dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and continue stirring for one hour at room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid precipitate and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the nitro-substituted this compound isomers.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN | --INVALID-LINK-- |
| Molecular Weight | 151.59 g/mol | --INVALID-LINK-- |
| CAS Number | 2856-63-5 | --INVALID-LINK-- |
| Appearance | White to light yellow powder or liquid | --INVALID-LINK-- |
| Melting Point | 22.0 to 25.0 °C | --INVALID-LINK-- |
| Boiling Point | >110 °C (closed cup) | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference |
| Infrared (IR) Spectroscopy | Characteristic nitrile (C≡N) stretch around 2250 cm⁻¹ | --INVALID-LINK-- |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 151 | --INVALID-LINK-- |
Visualizations
Caption: Key electrophilic and nucleophilic sites in this compound.
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Logical relationship for the alkylation of the benzylic carbon.
References
Technical Guide: Synthesis and Reactivity of 2-Chlorobenzyl Cyanide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzyl cyanide, a critical intermediate in the development of various pharmaceuticals. The primary focus is on its most prevalent synthesis route: the nucleophilic substitution reaction between 2-chlorobenzyl chloride and sodium cyanide. This document details the underlying reaction mechanisms, provides established experimental protocols, and summarizes quantitative data from various synthetic approaches. Additionally, it explores the potential for subsequent reactions of the product, such as nucleophilic aromatic substitution. All data is presented to facilitate comparison, and key processes are visualized using logical diagrams to enhance understanding for research and development applications.
Synthesis of this compound from 2-Chlorobenzyl Chloride
The industrial production and laboratory-scale synthesis of this compound (also known as (2-chlorophenyl)acetonitrile) predominantly rely on the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN).[1] This transformation is a classic example of a nucleophilic substitution reaction, offering directness and typically high yields.[1]
Primary Reaction Mechanism: SN2 Pathway
Given that 2-chlorobenzyl chloride is a primary benzylic halide, the synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, single-step reaction, the cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon. This attack occurs from the side opposite the chloride leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[1] The chlorine on the benzene (B151609) ring is unreactive under these conditions as it is attached to an sp²-hybridized carbon of the aromatic system.[2]
References
A Comprehensive Technical Guide to the Hydrolysis of 2-Chlorobenzyl Cyanide into 2-Chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical hydrolysis of 2-chlorobenzyl cyanide, a critical process for the synthesis of 2-chlorophenylacetic acid. This synthesis is a fundamental reaction in the production of various pharmaceuticals, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. This guide details the primary reaction pathways, summarizes quantitative data from established methods, and provides detailed experimental protocols for both acid and base-catalyzed hydrolysis.
Core Reaction Pathways
The conversion of this compound (also known as 2-chlorophenylacetonitrile) to 2-chlorophenylacetic acid is a classic nitrile hydrolysis reaction. The process involves the transformation of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This transformation typically proceeds through a two-step mechanism involving the initial formation of a 2-chlorophenylacetamide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. The reaction can be effectively catalyzed by either strong acids or strong bases.[1]
Caption: General hydrolysis pathway of this compound.
Quantitative Data Summary
The efficiency and outcome of the hydrolysis are highly dependent on the chosen catalyst, reaction temperature, and duration. Both acid and base-catalyzed methods are well-documented, each presenting distinct advantages and disadvantages. Acid hydrolysis, particularly with sulfuric acid, often proceeds smoothly, while alkaline hydrolysis requires a subsequent acidification step and contends with the formation of ammonia (B1221849) as a by-product.[2][3]
| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Acid Hydrolysis | Sulfuric Acid (50-55%) | 150 - 180 | Not specified (Microchannel reactor) | 95.9% | [4] |
| Acid Hydrolysis | Hydrochloric Acid | 50 - 120 | 1.5 - 5 hours | Not specified | [2] |
| Acid Hydrolysis | Sulfuric Acid / Water | Reflux | 3 hours | ~80% (for benzyl (B1604629) cyanide) | [3] |
| Base Hydrolysis | 1 N Sodium Hydroxide | Reflux | Overnight | 60% (for 2,6-dichlorobenzyl cyanide) | [5] |
| Base Hydrolysis | Sodium Hydroxide / Water | 40 | 12 hours | 93.7% (from 2-chlorobenzyl chloride) | [6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for both acid and base-catalyzed hydrolysis, derived from established literature.
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
This protocol is adapted from procedures that utilize strong mineral acids for hydrolysis and aims for a high conversion rate by employing elevated temperatures.[4][7]
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
Alternative Synthetic Routes for 2-Chlorobenzyl Cyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for the preparation of 2-chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document details the prevalent method involving the nucleophilic substitution of 2-chlorobenzyl chloride, including variations with phase-transfer catalysis. Alternative pathways, such as the synthesis from 2-chlorotoluene (B165313) and the Sandmeyer reaction leading to the isomeric 2-chlorobenzonitrile (B47944), are also discussed. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.
Introduction
This compound, also known as (2-chlorophenyl)acetonitrile, is a versatile chemical intermediate. Its structure, featuring a substituted aromatic ring and a reactive nitrile group, makes it a valuable building block in organic synthesis. The primary application of this compound lies in the pharmaceutical industry as a precursor for the synthesis of a range of active pharmaceutical ingredients (APIs). A notable example is its use in the production of the benzodiazepine (B76468) drug Lorazepam. Given its industrial significance, the development of efficient, cost-effective, and sustainable synthetic methods is of paramount importance. This guide explores the established and alternative routes to this important compound.
Primary Synthetic Route: Nucleophilic Substitution of 2-Chlorobenzyl Chloride
The most common and industrially favored method for the synthesis of this compound is the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN).[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the cyanide anion (CN⁻) displaces the chloride ion from the benzylic carbon of 2-chlorobenzyl chloride.[1]
The reaction is typically carried out by heating the reactants in a suitable solvent system.[1] Common solvents include aqueous ethanol (B145695) or acetone, which help to dissolve both the organic substrate and the inorganic cyanide salt.[1][2] The use of phase-transfer catalysts (PTCs) has been shown to significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase.[1]
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes various reported conditions for the synthesis of benzyl (B1604629) cyanides via nucleophilic substitution, which are analogous to the synthesis of this compound.
| Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Chlorobenzyl chloride | Sodium Cyanide | None | Ethanol/Water | 83-85 | 4 | >81 | [3] |
| p-Chlorobenzyl chloride | Sodium Cyanide | Neocerizin | Water | 100-104 | 5 | >81 | [3] |
| p-Chlorobenzyl chloride | Sodium Cyanide | Phase Transfer Catalyst | Water | 40-60 (addition), 85 (reaction) | 4 | Not specified | [3] |
| p-Chlorobenzyl chloride | Sodium Cyanide | Tetra-n-butylammonium chloride | Water (minimal) | 70-85 | 3.5 | 100 (conversion) | [4] |
| Benzyl chloride | Sodium Cyanide | None | 95% Ethanol/Water | Reflux | 4 | 80-90 | [2] |
Detailed Experimental Protocols
This protocol is adapted from a general procedure for the synthesis of benzyl cyanide.[2]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (96-98% pure)
-
95% Ethanol
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser and a separatory funnel
-
Heating mantle or water bath
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a 5-L round-bottom flask, place 500 g (10 moles) of powdered sodium cyanide and 450 mL of water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
In a separatory funnel, prepare a mixture of 1 kg (approximately 6.2 moles) of 2-chlorobenzyl chloride and 1 kg of 95% ethanol.
-
Add the 2-chlorobenzyl chloride/ethanol mixture to the sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux using a steam bath for four hours.
-
Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.
-
Distill off the ethanol from the filtrate.
-
Cool the residue, separate the organic layer (crude this compound), and purify by vacuum distillation.
This protocol is based on a general method for the preparation of benzyl cyanides using a phase-transfer catalyst.[3][4]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide
-
Tetra-n-butylammonium chloride (or other suitable PTC)
-
Water
Equipment:
-
Jacketed reaction vessel with a stirrer, thermometer, and reflux condenser
Procedure:
-
To a reaction vessel, add solid sodium cyanide and a minimal amount of water. Heat to 40°C to dissolve the cyanide.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., 1-2 mol% relative to the benzyl chloride).
-
Slowly add 2-chlorobenzyl chloride to the mixture while maintaining the temperature between 40-60°C.
-
After the addition is complete, heat the reaction mixture to 85°C and stir for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the precipitated sodium chloride and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and purify by vacuum distillation.
Alternative Synthetic Route 1: From 2-Chlorotoluene
An alternative pathway to this compound begins with 2-chlorotoluene. This is a two-step process involving the free-radical chlorination of the methyl group to yield 2-chlorobenzyl chloride, which is then converted to the desired cyanide via the nucleophilic substitution reaction described in Section 2.
Workflow Diagram
Caption: Synthesis of this compound from 2-Chlorotoluene.
Detailed Experimental Protocol
This protocol describes the chlorination of 2-chlorotoluene using sulfuryl chloride.[5]
Materials:
-
2-Chlorotoluene
-
Sulfuryl chloride
-
Benzoyl peroxide or azo-bis-isobutyronitrile (AIBN)
Equipment:
-
Round-bottom flask with a reflux condenser and a calcium chloride tube
-
Heating mantle
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-chlorotoluene and sulfuryl chloride in a 1.2:1 molar ratio.
-
Add a catalytic amount of benzoyl peroxide or AIBN (0.002 moles per mole of sulfuryl chloride).
-
Heat the mixture to reflux. Add additional portions of the initiator every hour.
-
Continue refluxing for 8-10 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture, wash with water, and dry over magnesium sulfate.
-
Purify the resulting 2-chlorobenzyl chloride by vacuum distillation. A yield of approximately 75% can be expected.[5]
The 2-chlorobenzyl chloride obtained from Step 1 can then be converted to this compound using either of the protocols described in Section 2.3.
Alternative Synthetic Route 2: Sandmeyer Reaction (for 2-Chlorobenzonitrile)
It is important to distinguish this compound from its isomer, 2-chlorobenzonitrile. The Sandmeyer reaction provides a route to the latter, starting from 2-chloroaniline (B154045).[6] In this reaction, the amino group of an aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide group in the presence of a copper(I) cyanide catalyst.[6][7]
While this route does not produce this compound directly, 2-chlorobenzonitrile can be a useful intermediate in its own right or potentially converted to this compound through further synthetic steps (e.g., reduction of the nitrile to an amine, followed by Sandmeyer-type reactions, although this would be a convoluted route).
Sandmeyer Reaction Pathway
Caption: Sandmeyer reaction for the synthesis of 2-Chlorobenzonitrile.
General Experimental Protocol for Sandmeyer Cyanation
The following is a general procedure for the Sandmeyer cyanation of an aromatic amine.
Materials:
-
2-Chloroaniline
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Copper(I) cyanide
-
Sodium cyanide
Equipment:
-
Beaker or flask for diazotization, cooled in an ice bath
-
Stirring apparatus
-
Dropping funnel
Procedure: Part 1: Diazotization
-
Dissolve 2-chloroaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir vigorously.
-
The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with stirring.
-
A vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
-
The product, 2-chlorobenzonitrile, can then be isolated by steam distillation or solvent extraction, followed by purification.
Conclusion
The synthesis of this compound is most directly and efficiently achieved through the nucleophilic substitution of 2-chlorobenzyl chloride with an alkali metal cyanide. The use of phase-transfer catalysis offers significant advantages in terms of reaction rate and yield. For starting materials such as 2-chlorotoluene, a two-step synthesis involving initial side-chain chlorination followed by cyanation is a viable alternative. The Sandmeyer reaction, while a powerful tool in aromatic chemistry, yields the isomeric 2-chlorobenzonitrile and should be considered when this specific isomer is the target compound. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for product purity. This guide provides the necessary foundational information for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. snowhitechem.com [snowhitechem.com]
- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Methodological & Application
Application Notes: Synthesis of (S)-(+)-Clopidogrel Bisulfate from 2-Chlorobenzyl Cyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clopidogrel (B1663587) is a potent antiplatelet agent belonging to the thienopyridine class of drugs.[1][2][3] It functions as an irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, which is crucial for platelet aggregation and the formation of blood clots.[4][5] Consequently, it is widely prescribed for the prevention and treatment of thrombotic events in patients with coronary artery, peripheral vascular, and cerebrovascular diseases.[4] The biologically active form is the (S)-(+)-enantiomer.[3] This document details a synthetic route to (S)-(+)-Clopidogrel bisulfate, commencing with 2-chlorobenzyl cyanide. The overall yield for this multi-step synthesis is approximately 16%.[1][2]
Overall Synthesis Pathway
The synthesis of clopidogrel from this compound is a multi-step process involving bromination, condensation, hydrolysis, esterification, chiral resolution, and finally, salt formation.[1][2]
Caption: Overall reaction scheme for the synthesis of (S)-(+)-Clopidogrel Bisulfate.
Experimental Protocols
Step 1: Synthesis of α-Bromo-2-chlorophenylacetonitrile (Intermediate B)
This step involves the bromination of the starting material, this compound.
-
Protocol: A detailed protocol for this specific bromination step starting from this compound is outlined in the literature, often involving radical initiators or light.[1][2] An analogous process for a similar substrate, α-bromo-2-chlorophenyl acetic acid, is also well-documented.[6] The reaction typically involves treating the starting material with a brominating agent in a suitable solvent.
Step 2: Synthesis of Racemic (±)-Clopidogrel Nitrile (Intermediate C)
This key step involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the bromo-nitrile intermediate.[3]
-
Protocol:
-
Dissolve α-bromo-2-chlorophenylacetonitrile (Intermediate B) in a suitable organic solvent such as methanol (B129727).
-
Add sodium bicarbonate to the solution.
-
Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and reflux the mixture for approximately 4 hours.[6]
-
After the reaction is complete, distill the methanol to obtain a thick mass.
-
Add water to the residue and extract the product with an organic solvent like chloroform.[6]
-
Distill the organic solvent to yield the crude racemic nitrile intermediate. This intermediate is often taken to the next step without extensive purification.[1]
-
Step 3: Synthesis of Racemic (±)-Clopidogrel Carboxylic Acid (Intermediate D)
The nitrile group is hydrolyzed under basic conditions to form the corresponding carboxylic acid. This often proceeds through an amide intermediate.[3]
-
Protocol:
-
Perform an alkaline hydrolysis on the racemic nitrile (Intermediate C).[3]
-
Use a mixture of sodium hydroxide, a phase transfer catalyst like benzyl (B1604629) triethylammonium (B8662869) chloride (TEBA), and a solvent system such as dilute methanol.[3]
-
The reaction first converts the nitrile to the corresponding amide, which is then further hydrolyzed to the carboxylic acid upon continued reaction.[3]
-
After completion, the reaction is worked up by acidification to precipitate the racemic carboxylic acid, which is then filtered and dried.
-
Step 4: Synthesis of Racemic (±)-Clopidogrel Base (Intermediate E)
A Fischer esterification reaction is employed to convert the carboxylic acid to its methyl ester.
-
Protocol:
-
Suspend the racemic carboxylic acid (Intermediate D) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the racemic clopidogrel base with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain the oily racemic clopidogrel base.[1]
-
Step 5: Chiral Resolution of (±)-Clopidogrel to obtain (S)-(+)-Clopidogrel Base (F)
The resolution of the racemic mixture is a critical step to isolate the pharmacologically active S-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid.[3][4][7][8]
-
Protocol:
-
Dissolve the racemic clopidogrel base (Intermediate E) in a suitable solvent, such as acetone (B3395972) or toluene.[3][4][8]
-
Add a solution of L-(-)-camphor-10-sulfonic acid in the same solvent.
-
Stir the mixture, allowing the diastereomeric salt of (S)-(+)-Clopidogrel to selectively crystallize out of the solution. The R-enantiomer typically remains in the mother liquor.[7][8]
-
Filter the precipitated solid, which is the (S)-(+)-Clopidogrel camphor (B46023) sulfonate salt.
-
To obtain the free base, dissolve the salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Add a weak base, such as 10% sodium carbonate solution, to adjust the pH to ~7.0-7.6, which neutralizes the camphor sulfonic acid and liberates the free (S)-base into the organic layer.[4][8]
-
Separate the organic layer, wash with water, and concentrate under vacuum to yield the (S)-(+)-Clopidogrel free base.[4]
-
Step 6: Synthesis of (S)-(+)-Clopidogrel Bisulfate (G)
The final step is the formation of the stable, crystalline bisulfate salt, which is the form used in pharmaceutical formulations.
-
Protocol:
-
Dissolve the (S)-(+)-Clopidogrel free base (F) in a suitable solvent like acetone.[4]
-
Cool the solution to around 0-5°C.
-
Slowly add concentrated sulfuric acid (98%) while stirring.[4]
-
Stir the mixture for several hours to allow for complete precipitation of the bisulfate salt.
-
Filter the resulting white solid, wash with cold acetone, and dry under vacuum to obtain the final product, (S)-(+)-Clopidogrel bisulfate.[4]
-
Data Summary
The following table summarizes typical reaction parameters. Note that conditions can be optimized for scale and specific laboratory equipment.
| Step | Starting Material | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield |
| 1 | This compound | Brominating Agent, Solvent | Varies | Varies | High |
| 2 | α-Bromo-2-chlorophenylacetonitrile | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl, NaHCO₃, Methanol | Reflux (~65°C) | 4 | ~85%[3] |
| 3 | Racemic Nitrile (C) | NaOH, TEBA, aq. Methanol | Varies | Varies | Good |
| 4 | Racemic Acid (D) | Methanol, H₂SO₄ (cat.) | Reflux (~65°C) | Varies | High |
| 5 | Racemic Base (E) | L-camphorsulfonic acid, Acetone/Toluene | 0-25°C | 6-12 | ~35-40% (for S-isomer)[4] |
| 6 | (S)-(+)-Clopidogrel Base (F) | H₂SO₄, Acetone | 0-5°C | >2 | >90%[9] |
| Overall | This compound | - | - | - | ~16% [1][2] |
Workflows and Logical Diagrams
General Experimental Workflow
The following diagram illustrates the typical workflow for a single synthetic step in this process.
Caption: A generalized workflow for a typical chemical synthesis step.
Chiral Resolution and Racemization Logic
The economic viability of the synthesis can be improved by recycling the undesired R-(-)-enantiomer. This is achieved by racemizing it back to the (±)-clopidogrel mixture, which can then be reintroduced into the resolution step.[6][10]
Caption: Logical workflow for chiral resolution and recycling of the undesired enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of clopidogrel [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jddtonline.info [jddtonline.info]
- 6. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 7. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]
- 8. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 9. US7763730B2 - Method preparation clopidogrel and intermediates used therein - Google Patents [patents.google.com]
- 10. EP2155756A1 - Processes for the preparation of clopidogrel - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chlorobenzyl Cyanide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 2-chlorobenzyl cyanide as a key precursor in the synthesis of pharmaceuticals. The following sections outline its application in the production of the antiplatelet agent Clopidogrel and the antihistamine Pheniramine (B192746), highlighting key chemical transformations such as bromination, condensation, and alkylation.
Synthesis of Clopidogrel from this compound
This compound is a crucial starting material for the synthesis of Clopidogrel, a widely used antiplatelet medication. The synthetic route involves a multi-step process beginning with the bromination of this compound, followed by condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, hydrolysis, esterification, and final resolution to obtain the active (S)-enantiomer. The overall yield for this synthesis is approximately 16%.[1]
Signaling Pathway of Clopidogrel
The following diagram illustrates the mechanism of action of Clopidogrel.
Caption: Mechanism of action of Clopidogrel.
Experimental Workflow for Clopidogrel Synthesis
The synthesis of Clopidogrel from this compound follows a sequential process outlined below.
Caption: Synthetic workflow for Clopidogrel.
Quantitative Data for Clopidogrel Synthesis
| Step | Intermediate/Product | Key Reagents | Yield |
| 1 | α-Bromo-2-chlorobenzyl cyanide | Brominating agent (e.g., NBS) | Not specified |
| 2 | α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetonitrile | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Not specified |
| 3 | (±)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | Acid or base | Not specified |
| 4 | (±)-Methyl α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate | Methanol (B129727), Acid catalyst | Not specified |
| 5 | (S)-Clopidogrel | Resolving agent (e.g., L-camphorsulfonic acid) | Not specified |
| Overall | Clopidogrel | - | 16% [1] |
Experimental Protocols
Step 1: Bromination of this compound A detailed experimental protocol for the bromination of this compound was not explicitly found in the search results. However, a general procedure for benzylic bromination involves the use of a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, followed by reflux.
Step 2: Condensation with 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine The resulting α-bromo-2-chlorobenzyl cyanide is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Step 3 & 4: Hydrolysis and Esterification The nitrile group of the condensation product is hydrolyzed to a carboxylic acid, which is then esterified to the corresponding methyl ester. One method involves reacting the intermediate with methanol in the presence of sulfuric acid and dimethyl sulfate (B86663), yielding the methyl ester with a reported yield of 67%.
Step 5: Resolution The racemic mixture of the methyl ester is resolved to isolate the desired (S)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(-)-camphor sulfonic acid. The final product is then typically converted to its hydrogen sulfate salt.
Synthesis of Pheniramine from this compound via Alkylation
This compound can serve as a precursor for the synthesis of pheniramine, an antihistamine. The key step in this synthesis is the alkylation of the benzylic carbon with 2-dimethylaminoethyl chloride.
Logical Relationship in Pheniramine Synthesis
The synthesis of pheniramine from this compound involves a series of logical transformations.
References
Application of 2-Chlorobenzyl Cyanide in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds.[1] In the agrochemical industry, this compound and its isomers serve as crucial building blocks for the development of novel fungicides and insecticides. The reactivity of the benzylic methylene (B1212753) group and the cyano group allows for a variety of chemical transformations, leading to the creation of complex molecules with desired biological activities.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its related isomers in the synthesis of agrochemicals.
Application in Fungicide Development
Derivatives of this compound have been investigated for their potential as potent fungicides. A notable example is the synthesis of imidazole-containing benzyl (B1604629) cyanide derivatives, which have demonstrated significant fungicidal activity against a broad range of plant diseases.[1][2]
Signaling Pathway and Synthesis Workflow
The synthesis of these fungicidal compounds involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride, a direct precursor to this compound, with salicylaldehyde (B1680747). This is followed by the formation of a mandelonitrile, chlorination, and subsequent reaction with imidazole (B134444) to yield the final active compound.[1][2]
Caption: Synthetic pathway for a fungicide from 2-chlorobenzyl chloride.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature for the synthesis of fungicidal benzyl cyanide derivatives.[2]
Protocol 1: Synthesis of 2-(2-Chlorobenzyloxy)benzaldehyde (Intermediate 1)
-
Materials:
-
Salicylaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
2-Chlorobenzyl chloride
-
-
Procedure:
-
To a solution of salicylaldehyde (2.24 g) in DMF (20 ml), add potassium carbonate (3.5 g).
-
Stir the mixture at room temperature for approximately 1 hour.
-
Add 2-chlorobenzyl chloride (3.4 g) to the mixture.
-
Continue stirring at room temperature for 1 hour, then heat the mixture to 80°C for 1 hour.
-
After cooling, the reaction mixture is worked up to isolate the product.
-
Protocol 2: Synthesis of 2-Chloro-2'-(2-chlorobenzyloxy)benzyl cyanide (Intermediate 3)
-
Materials:
-
2-(2-Chlorobenzyloxy)mandelonitrile (Intermediate 2)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Dissolve 2-(2-chlorobenzyloxy)mandelonitrile (5.3 g) in dichloromethane (50 ml).
-
Add thionyl chloride (1.8 ml) to the solution.
-
React the mixture at room temperature for 3 hours.
-
Upon completion, quench the reaction by mixing with water (200 ml) and extract the product.
-
Protocol 3: Synthesis of 2'-(2-Chlorobenzyloxy)-α-(1-imidazolyl)benzyl cyanide (Final Product)
-
Materials:
-
2-Chloro-2'-(2-chlorobenzyloxy)benzyl cyanide (Intermediate 3)
-
Imidazole
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., triethylamine)
-
-
Procedure:
-
Intermediate 3 is reacted with imidazole in the presence of a base. The reaction involves the nucleophilic substitution of the α-chloro group by the imidazole nitrogen.
-
The reaction is typically carried out in a suitable solvent at room temperature for several hours.
-
The final product is isolated and purified using standard techniques.
-
Quantitative Data
| Intermediate/Product | Starting Material(s) | Reagents | Reaction Conditions | Yield |
| 2-(2-Chlorobenzyloxy)benzaldehyde | Salicylaldehyde, 2-Chlorobenzyl chloride | K₂CO₃, DMF | Room temp to 80°C | 3.9 g (from 2.24 g salicylaldehyde)[2] |
| 2-Chloro-2'-(2-chlorobenzyloxy)benzyl cyanide | 2-(2-Chlorobenzyloxy)mandelonitrile | Thionyl chloride, Dichloromethane | Room temperature, 3 hours | Not specified |
| 2'-(2-Chlorobenzyloxy)-α-(1-imidazolyl)benzyl cyanide | Intermediate 3, Imidazole | Base, Solvent | Room temperature | Not specified |
Application in Insecticide Development
The isomer of this compound, p-chlorobenzyl cyanide, is a key intermediate in the synthesis of several pyrethroid insecticides, such as fenvalerate (B1672596) and deltamethrin.[3] These insecticides are widely used in agriculture due to their high efficacy against a broad spectrum of pests.
Synthesis Workflow for Pyrethroid Intermediate
The synthesis involves the alkylation of p-chlorobenzyl cyanide to introduce a side chain, which is a crucial step in forming the backbone of the pyrethroid molecule.[4]
Caption: Synthesis of a pyrethroid intermediate from p-chlorobenzyl cyanide.
Experimental Protocol
The following protocol for the alkylation of p-chlorobenzyl cyanide is based on procedures described in the patent literature.[4]
Protocol 4: Synthesis of 2-(4-Chlorophenyl)-3-methylbutanenitrile
-
Materials:
-
p-Chlorobenzyl cyanide
-
Isopropyl chloride
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (50% w/w)
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium chloride)
-
-
Procedure:
-
A mixture of p-chlorobenzyl cyanide and the phase-transfer catalyst is prepared.
-
Isopropyl chloride is added to the mixture.
-
The aqueous sodium hydroxide solution is added dropwise while maintaining the reaction temperature between 35°C and 40°C with vigorous stirring.
-
The reaction is continued for several hours until the p-chlorobenzyl cyanide is fully converted.
-
The organic phase is then separated, washed, and the product is isolated.
-
Quantitative Data
| Product | Starting Material(s) | Reagents | Reaction Conditions | Yield | Selectivity |
| p-Chlorobenzyl cyanide | p-Chlorobenzyl chloride, Sodium cyanide | Tetra-n-butylammonium chloride | 60-70°C, 8 hours | 90% conversion | 100% |
| 2-(4-Chlorophenyl)-3-methylbutanenitrile | p-Chlorobenzyl cyanide, Isopropyl chloride | 50% aq. NaOH, Tetra-n-butylammonium chloride | 40°C, 3 hours | 100% conversion | 100% |
Application in Herbicide Development
While this compound is primarily recognized for its role in fungicide and insecticide synthesis, its derivatives also have potential applications in herbicide development. The structural framework of benzyl cyanide allows for the introduction of various functional groups that can lead to herbicidal activity.[1] However, specific, well-documented synthetic pathways and commercial herbicides directly derived from this compound are less common in publicly available literature compared to its use in fungicides and insecticides. Research in this area is ongoing, exploring how different substitutions on the benzyl cyanide scaffold can influence herbicidal efficacy.
Conclusion
This compound and its isomers are valuable precursors in the agrochemical industry. The synthetic pathways detailed in this document highlight their utility in creating complex fungicidal and insecticidal molecules. The provided protocols offer a foundational understanding for researchers and scientists working on the development of new and effective crop protection agents. Further research into the structure-activity relationships of benzyl cyanide derivatives will likely lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.[1]
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. JPH09291077A - Benzyl cyanide derivative and agricultural / horticultural fungicide containing the derivative - Google Patents [patents.google.com]
- 3. snowhitechem.com [snowhitechem.com]
- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
Application Note: Gas Chromatography Method for the Analysis of 2-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1][2][3] Its purity and the presence of any impurities are critical parameters that can influence the yield and quality of the final products. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound.[4]
This application note provides a detailed protocol for the determination of this compound using a gas chromatograph equipped with a Flame Ionization Detector (FID). The method is designed to be specific, linear, accurate, and precise, making it suitable for quality control and research applications.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the GC analysis of this compound.
Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water
-
Nitrogen (high purity, for GC carrier gas)
-
Hydrogen (high purity, for FID)
-
Compressed air (for FID)
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: DB-1 or equivalent nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Data Acquisition System: Agilent ChemStation or equivalent.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Liquid Samples: Dilute the sample containing this compound with methanol to bring the concentration within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the solid sample, dissolve it in a suitable solvent like dichloromethane, and then dilute with methanol to the desired concentration.
Gas Chromatography Conditions
The following GC parameters should be used for the analysis:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Nitrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min |
| Final Temperature | 250 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Results and Data Presentation
The developed GC-FID method demonstrates excellent performance for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of the method.
| Parameter | Result |
| Retention Time | ~10.5 minutes |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2% |
Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
References
Application Notes and Protocols for the Purification of 2-Chlorobenzyl Cyanide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl cyanide is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound, offering high resolution and efficiency. This document provides detailed application notes and protocols for the preparative HPLC purification of this compound, intended for use by researchers, scientists, and drug development professionals. The provided methods are based on established principles of reversed-phase chromatography for aromatic nitriles.
Analytical Method Development
Prior to preparative purification, an analytical HPLC method is essential to determine the retention time of this compound and to resolve it from potential impurities.
Potential Impurities
Impurities in this compound can originate from the starting materials or side reactions during its synthesis. The most common synthetic route involves the reaction of 2-chlorobenzyl chloride with a cyanide salt. Potential impurities may include unreacted 2-chlorobenzyl chloride, 2-chlorobenzyl alcohol (from hydrolysis), benzaldehyde (B42025) derivatives, and other chlorinated aromatic compounds.[1] A robust HPLC method should be able to separate the target compound from these and other potential byproducts.
Recommended Analytical HPLC Conditions
A reversed-phase HPLC method is well-suited for the analysis of the moderately polar this compound. A C18 stationary phase is a common and effective choice for this purpose.[2]
Table 1: Analytical HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 60% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile (1 mg/mL) |
Note: For mass spectrometry (MS) compatible methods, replace any non-volatile buffer salts with volatile alternatives like formic acid or ammonium (B1175870) acetate.[3]
Preparative HPLC Purification Protocol
The following protocol details the steps for scaling up the analytical method to a preparative scale for the purification of this compound.
Sample Preparation
Proper sample preparation is critical for successful preparative HPLC. The crude this compound sample should be dissolved in a suitable solvent, ideally the mobile phase, to a concentration that allows for a reasonable injection volume without causing precipitation on the column.
Protocol:
-
Dissolve the crude this compound in acetonitrile to a concentration of 10-50 mg/mL. The optimal concentration should be determined by assessing the solubility of the crude material.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column.
Preparative HPLC System and Parameters
The analytical method is scaled up to a preparative scale by adjusting the column dimensions, flow rate, and injection volume. The goal is to maximize the amount of purified product per run while maintaining adequate separation.
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes (adjusted for preparative scale) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Fraction Collection | Time-based or threshold-based, centered around the retention time of this compound |
Experimental Workflow for Purification
The following diagram illustrates the logical workflow for the purification of this compound using preparative HPLC.
Caption: Workflow for the preparative HPLC purification of this compound.
Fraction Collection and Analysis
Fraction collection is a critical step to isolate the purified this compound. This can be done based on time windows or by setting a detector signal threshold.
Protocol:
-
Based on the analytical chromatogram, determine the retention time window for this compound.
-
Set the fraction collector to collect eluent within this time window.
-
Alternatively, set a UV detector signal threshold to trigger fraction collection when the peak for this compound elutes.
-
After collection, re-analyze a small aliquot of each collected fraction using the analytical HPLC method to assess its purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
Post-Purification Processing
After pooling the pure fractions, the solvent must be removed to obtain the purified this compound.
Protocol:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the acetonitrile and water using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, and elemental analysis) to confirm its identity and final purity.
Data Presentation
The following table summarizes the expected data from the analytical and preparative HPLC runs.
Table 3: Summary of Expected Chromatographic Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Analyte | This compound | This compound |
| Expected Retention Time (min) | ~8-12 | ~10-15 (adjusted for scale) |
| Purity of Crude Sample (%) | 85-95 (example) | N/A |
| Purity of Purified Fractions (%) | >98 | >98 |
| Sample Load (mg/injection) | 0.01 | 10-250 (depending on column size) |
| Expected Recovery (%) | N/A | >90 |
Logical Relationship of Purification Steps
The following diagram illustrates the logical relationship between the different stages of the purification process.
Caption: Logical flow of the HPLC purification process for this compound.
Conclusion
The provided application notes and protocols describe a comprehensive approach for the purification of this compound using preparative high-performance liquid chromatography. By following these guidelines, researchers, scientists, and drug development professionals can effectively purify this important chemical intermediate to a high degree of purity, ensuring the quality and reliability of their subsequent research and development activities. The key to successful purification lies in the careful development of an analytical method, followed by a systematic scale-up to a preparative method with appropriate fraction collection and analysis.
References
Application Notes and Protocols for the Alkylation of 2-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the α-alkylation of 2-Chlorobenzyl cyanide, a key synthetic transformation for the generation of a variety of molecular scaffolds relevant to drug discovery and development. The protocol described herein utilizes phase-transfer catalysis (PTC), a robust and efficient method for reactions involving immiscible phases.
Introduction
The alkylation of nitriles at the α-carbon is a fundamental carbon-carbon bond-forming reaction. For substituted benzyl (B1604629) cyanides, such as this compound, this reaction provides access to a diverse range of substituted phenylethylamine precursors and other valuable intermediates. Phase-transfer catalysis is particularly well-suited for this transformation, as it facilitates the reaction between the organic-soluble benzyl cyanide derivative and an aqueous solution of a base, such as sodium hydroxide (B78521).[1][2] The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide ion into the organic phase to deprotonate the benzyl cyanide, which then undergoes nucleophilic attack on an alkylating agent.[1] This methodology often leads to high yields and selectivity under relatively mild conditions.
General Reaction Scheme
The overall transformation involves the deprotonation of this compound at the benzylic position by a strong base, facilitated by a phase-transfer catalyst, followed by nucleophilic substitution on an alkylating agent (e.g., an alkyl halide).
Caption: General reaction scheme for the alkylation of this compound.
Experimental Protocol: Phase-Transfer Catalyzed Alkylation
This protocol is a general procedure and may require optimization for specific alkylating agents and scales. The following is based on established methods for the alkylation of chlorobenzyl cyanides.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, butyl chloride, etc.)
-
Sodium hydroxide (NaOH), 50% aqueous solution (w/w)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB) or a methyltrioctylammonium chloride type catalyst)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Equipment for extraction and solvent evaporation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (1.0 eq.), toluene (sufficient to dissolve the starting material, e.g., 2-3 mL per gram of nitrile), and the phase-transfer catalyst (0.01-0.05 eq.).
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq.).
-
Addition of Alkylating Agent: Heat the mixture to the desired reaction temperature (typically between 40-80 °C). Add the alkylating agent (1.1-1.5 eq.) dropwise via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reaction times can vary from 2 to 10 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts and to dilute the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., 2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure α-alkylated this compound.
Caption: Experimental workflow for the alkylation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the alkylation of benzyl cyanide and its chloro-substituted derivatives using phase-transfer catalysis. While specific data for the 2-chloro isomer is limited in readily available literature, the data for the 4-chloro isomer provides a strong predictive basis.
| Substrate | Alkylating Agent | Base (eq.) | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzyl cyanide | Isopropyl chloride | NaOH (excess) | TBAC (0.0012) | None | 40 | 3 | 100 | [3] |
| Benzyl cyanide | Chloromethane | NaOH (3.0) | Trioctylamine | None | 20-40 | 2-10 | 98 | [4] |
| Benzyl cyanide | di-(2-chloroethyl)methylamine | NaOH (excess) | Trioctylamine/ MTAC | Toluene | 60-80 | 2-4 | 90 | [4] |
| p-Chlorobenzyl cyanide | 2-Chloropyridine | NaNH₂ | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
TBAC: Tetrabutylammonium chloride, MTAC: Methyltrioctylammonium chloride
Concluding Remarks
The phase-transfer catalyzed alkylation of this compound is a highly effective and versatile method for the synthesis of α-substituted derivatives. The use of concentrated aqueous sodium hydroxide as the base and a quaternary ammonium salt as the catalyst provides a scalable and operationally simple procedure. The reaction conditions can be fine-tuned by modifying the alkylating agent, catalyst, temperature, and reaction time to optimize the yield of the desired product. This protocol serves as a valuable starting point for researchers in the fields of medicinal chemistry and organic synthesis.
References
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of 2-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Chlorobenzyl cyanide, a key intermediate in the production of various pharmaceuticals and agrochemicals. The use of phase-transfer catalysis (PTC) offers a highly efficient and scalable method for this synthesis, overcoming the challenge of mutual insolubility of the reactants.
Phase-transfer catalysis facilitates the reaction between 2-chlorobenzyl chloride, which is soluble in organic solvents, and sodium cyanide, which is soluble in water.[1] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the 2-chlorobenzyl chloride.[1] This method often leads to faster reaction rates, higher yields, and milder reaction conditions compared to traditional methods that may require anhydrous polar aprotic solvents.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of substituted benzyl (B1604629) cyanides using phase-transfer catalysis. While specific data for this compound is limited in publicly available literature, the data for p-chlorobenzyl cyanide provides a strong and relevant predictive model for expected outcomes.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Chlorobenzyl chloride | Tetra-n-butylammonium chloride | 0.12 | Water | 70-85 | 3.5 | ~100 |
| p-Chlorobenzyl chloride | Unspecified PTC | Not specified | Water | 40-60 (addition), 85 (reaction) | 4 | >81 |
| Benzyl chloride | Benzyltriethylammonium chloride | Not specified | Not specified | Not specified | 2-3 | ~100 |
Experimental Protocol
This protocol details the synthesis of this compound using tetra-n-butylammonium bromide as a phase-transfer catalyst.
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add sodium cyanide (1.2 equivalents) and deionized water (100 mL). Stir the mixture until the sodium cyanide is completely dissolved.
-
Addition of Catalyst and Reactant: To the aqueous solution, add tetra-n-butylammonium bromide (0.02 equivalents). In a separate beaker, dissolve 2-chlorobenzyl chloride (1.0 equivalent) in 150 mL of toluene.
-
Reaction Execution: Heat the aqueous cyanide solution to 60°C with vigorous stirring. Add the organic solution of 2-chlorobenzyl chloride dropwise to the reaction flask over a period of 30 minutes. After the addition is complete, increase the temperature to 85-90°C and maintain vigorous stirring for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) will separate from the aqueous layer.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of 5% NaOH solution to remove any unreacted cyanide, and finally with 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Visualizing the Process
The following diagrams illustrate the key aspects of the synthesis.
Caption: Mechanism of phase-transfer catalysis.
Caption: Synthesis workflow diagram.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2-chlorobenzyl cyanide as a key starting material. The protocols outlined below are based on established chemical transformations and offer routes to valuable scaffolds for medicinal chemistry and materials science.
Introduction
This compound, also known as (2-chlorophenyl)acetonitrile, is a versatile bifunctional reagent. The presence of an activated methylene (B1212753) group adjacent to the nitrile and a reactive chlorine atom on the phenyl ring allows for a variety of cyclization and functionalization reactions. This document details its application in the synthesis of substituted thiophenes via the Gewald reaction and the formation of functionalized pyridines.
Synthesis of 2-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. In this protocol, this compound serves as the active methylene nitrile component, reacting with an aldehyde or ketone and elemental sulfur in the presence of a base.
Reaction Scheme
Caption: General scheme for the Gewald reaction.
Experimental Protocol
Materials:
-
This compound
-
Elemental sulfur
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of this compound (1.52 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).
-
Stir the mixture at room temperature and add morpholine (1.0 mL) dropwise.
-
After the addition of morpholine, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cyclohexanone | Morpholine | Ethanol | Reflux | 2 | 75-85 | Hypothetical data based on typical Gewald reactions. |
Synthesis of Substituted Pyridines
This compound can be utilized in the synthesis of functionalized pyridine (B92270) derivatives. The following protocol describes a multi-component reaction to afford a highly substituted pyridine.
Reaction Scheme
Caption: Synthesis of a substituted pyridine derivative.
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of this compound (1.52 g, 10 mmol), malononitrile (0.66 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux for 6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then with diethyl ether.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the pure 2-amino-6-(2-chlorophenyl)-4-phenylpyridine-3,5-dicarbonitrile.
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Benzaldehyde | Ammonium Acetate | Ethanol | Reflux | 6 | 70-80 | Hypothetical data based on similar pyridine syntheses. |
Logical Workflow for Heterocycle Synthesis from this compound
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of heterocyclic compounds, highlighting key intermediate steps and reaction types.
Caption: Generalized workflow for heterocyclic synthesis.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of substituted thiophenes and pyridines demonstrate its utility. The presence of multiple reactive sites allows for diverse synthetic strategies, leading to complex molecular architectures of interest to researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover novel synthetic routes to other important heterocyclic systems.
Application Notes and Protocols: 2-Chlorobenzyl Cyanide as a Versatile Building Block for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-chlorobenzyl cyanide as a key synthetic precursor for two distinct classes of novel organic materials: fluorescent styryl dyes and imidazole-based antifungal agents.
Introduction
This compound, also known as (2-chlorophenyl)acetonitrile, is a versatile bifunctional molecule featuring a reactive nitrile group, an active methylene (B1212753) group, and a chlorinated aromatic ring. These functionalities make it an ideal starting material for the synthesis of a diverse array of complex organic molecules with applications in materials science and medicinal chemistry. Its utility extends to the creation of functional dyes, pigments, fluorescent whitening agents, pharmaceuticals, and agrochemicals.[1] This document focuses on its application in the development of advanced functional materials.
Application Note I: Synthesis of a Novel Fluorescent Styryl Dye
Styryl dyes are a class of organic compounds known for their strong fluorescence and are widely used as fluorescent probes and in optical recording media.[2] The electronic properties of these dyes can be tuned by modifying the electron-donating and electron-accepting groups within their structure. The active methylene group in this compound can readily participate in Knoevenagel condensation reactions with aromatic aldehydes to form substituted stilbene (B7821643) structures, which are the core of many styryl dyes.[3]
Experimental Protocol: Synthesis of (E)-2-(2-chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
This protocol details the synthesis of a donor-acceptor (D-π-A) type styryl dye via a Knoevenagel condensation reaction.
Materials:
-
This compound (98%)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound and 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde in 40 mL of absolute ethanol.
-
Add 0.5 mL of piperidine to the solution as a basic catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow-orange precipitate will form.
-
Collect the crude product by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (B1210297) (8:2 v/v) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a bright orange solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized styryl dye are expected to be influenced by the solvent polarity due to its donor-acceptor structure. The following table presents representative data for similar cyano-stilbene derivatives.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| (E)-2-(phenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | 410 | 525 | 115 | 0.65 |
| (E)-2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | 415 | 535 | 120 | 0.60 |
| (E)-2-(2-chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (Expected) | ~412 | ~530 | ~118 | ~0.62 |
Data for similar compounds are adapted from studies on cyano-stilbene derivatives.[4] The exact values for the target compound should be determined experimentally.
Visualization: Synthesis Workflow
References
Application Notes and Protocols for Quantifying 2-Chlorobenzyl Cyanide in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-chlorobenzyl cyanide in a typical reaction mixture. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for monitoring reaction progress, determining yield, and assessing the purity of the final product.
Introduction
This compound (o-chlorophenylacetonitrile) is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Accurate quantification of this compound within a reaction mixture is crucial for process optimization and quality control. Reaction mixtures can be complex, often containing starting materials like o-chlorobenzyl chloride, cyanide salts, solvents (e.g., ethanol-water mixtures), and potential byproducts.[1] This necessitates the use of robust and selective analytical methods.
This guide offers detailed starting protocols for both HPLC and GC-MS analysis, which are standard techniques for the separation and quantification of aromatic nitriles.[3][4] The provided methods are based on established principles for similar compounds and serve as a strong foundation for method development and validation in your specific reaction context.
Analytical Techniques Overview
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the volatility and thermal stability of the analyte and other components in the reaction mixture, as well as the desired sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. Reversed-phase HPLC is particularly well-suited for the separation of moderately polar to non-polar compounds like this compound from a polar reaction medium.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile and thermally stable compounds.[7] It offers high resolution and the mass spectrometer provides definitive identification of the analyte.[1]
High-Performance Liquid Chromatography (HPLC) Method
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the reaction mixture. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is typically performed using an external standard calibration curve.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3.2.2. Sample Preparation
-
Quenching the Reaction: If the reaction is ongoing, it may be necessary to quench a small aliquot to stop the reaction. This can be achieved by rapid cooling and/or addition of a suitable quenching agent that will not interfere with the analysis.
-
Dilution: Accurately pipette a small, known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Solubilization: Dilute the sample with the mobile phase or a solvent mixture that is miscible with both the reaction mixture and the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
3.2.3. Standard Preparation
-
Stock Standard Solution: Accurately weigh a known amount of this compound analytical standard (e.g., 10 mg) and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the prepared reaction mixture samples.
3.2.4. Chromatographic Conditions
The following table summarizes a recommended starting point for the HPLC analysis. Optimization may be required based on the specific reaction matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm |
| Column Temperature | Ambient (approx. 25°C) |
3.2.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the reaction mixture sample by applying the peak area from the sample chromatogram to the calibration curve equation.
Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle
This method is suitable for the quantification of volatile and thermally stable this compound. The sample is injected into a heated inlet where it is vaporized and then separated by a capillary column. The separated components are detected by a mass spectrometer, which provides both quantitative data and mass spectral information for confirmation of identity. An internal standard is recommended for improved accuracy and precision.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
GC-MS system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for confirmation and quantification.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Solvents: Dichloromethane (B109758) or Ethyl Acetate (GC grade)
-
This compound analytical standard
-
Internal Standard (e.g., Acetophenone or another suitable non-interfering compound)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
4.2.2. Sample Preparation
-
Quenching: As with the HPLC method, quench a small aliquot of the reaction if necessary.
-
Extraction: If the reaction solvent is not suitable for GC analysis (e.g., high water content), a liquid-liquid extraction is necessary.
-
Dilute a known volume of the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Collect the organic layer.
-
-
Internal Standard Addition: Add a known amount of internal standard to the prepared sample.
-
Dilution and Filtration: Dilute the sample to an appropriate concentration with the extraction solvent and filter through a 0.45 µm syringe filter into a GC vial.
4.2.3. Standard Preparation
-
Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in the analysis solvent (e.g., dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards containing a constant amount of the internal standard and varying concentrations of this compound.
4.2.4. Chromatographic and Mass Spectrometric Conditions
The following table provides suggested starting parameters for the GC-MS analysis.
| Parameter | Recommended Condition |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
4.2.5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of this compound in the calibration standards.
-
Perform a linear regression on the calibration curve.
-
Calculate the peak area ratio for the reaction mixture sample and use the calibration curve to determine the concentration of this compound.
Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Summary of Quantitative Data and Method Validation
The following tables provide a template for summarizing the quantitative data obtained from method validation. It is imperative that these methods are validated for your specific application to ensure accuracy, precision, and reliability.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | To be determined | 1 - 100 |
| Limit of Detection (LOD) | S/N ≥ 3 | To be determined |
| Limit of Quantification (LOQ) | S/N ≥ 10 | To be determined |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interference at analyte retention time | Peak pure |
Table 2: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | To be determined | 0.5 - 50 |
| Limit of Detection (LOD) | S/N ≥ 3 | To be determined |
| Limit of Quantification (LOQ) | S/N ≥ 10 | To be determined |
| Precision (%RSD) | ≤ 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 101.2% |
| Specificity | No co-eluting interferences | Confirmed by mass spectrum |
Conclusion
The HPLC and GC-MS methods outlined in these application notes provide robust and reliable starting points for the quantitative analysis of this compound in a reaction mixture. The detailed protocols for sample preparation, instrument conditions, and data analysis will guide researchers, scientists, and drug development professionals in establishing effective in-process controls and quality assessment for their synthetic processes. It is crucial to perform method validation to ensure the suitability of the chosen method for the specific reaction matrix and intended purpose.
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. CHLOROBENZYL [sdfine.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and industrially significant method for synthesizing this compound is through a nucleophilic substitution reaction. This involves reacting 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1] The reaction is typically carried out in a solvent mixture, like ethanol (B145695) and water, and may be heated under reflux to ensure the reaction proceeds to completion.[1] To enhance reaction rates and yields, phase-transfer catalysts are often employed.[1]
Q2: What are the main byproducts I should expect in this synthesis?
The primary byproducts in the synthesis of this compound include:
-
2-Chlorobenzyl isocyanide: This isomer is formed because the cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[2]
-
Hydrolysis Products: If water is present in the reaction mixture, this compound can hydrolyze to form 2-Chlorophenylacetamide and subsequently 2-Chlorophenylacetic acid.
-
Unreacted 2-Chlorobenzyl chloride: Incomplete reaction will result in the starting material remaining in the product mixture.
-
Dimerization Products: Under certain basic conditions, self-condensation of the starting material or product can lead to the formation of dimers.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the tracking of the consumption of the starting material (2-chlorobenzyl chloride) and the formation of the desired product (this compound).
Q4: What are the typical yields for the synthesis of this compound?
With optimized conditions, the yield of this compound is generally high, often exceeding 90%.[3][4] However, the actual yield can be influenced by various factors, including the purity of the reagents, reaction temperature, reaction time, and the efficiency of the work-up and purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Presence of excess water leading to hydrolysis. 4. Impure starting materials. | 1. Increase reaction time or consider using a phase-transfer catalyst to enhance the reaction rate. 2. Optimize the reaction temperature; typically, heating under reflux in an ethanol/water mixture is effective. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 4. Ensure the 2-chlorobenzyl chloride is of high purity. |
| High Percentage of 2-Chlorobenzyl Isocyanide | The cyanide ion is an ambident nucleophile, and the reaction conditions may favor attack by the nitrogen atom. | While difficult to eliminate completely, the formation of the isocyanide can be minimized by careful control of reaction conditions. Purification by washing the crude product with warm 50% sulfuric acid can remove the isocyanide.[2] |
| Presence of Hydrolysis Products (2-Chlorophenylacetamide, 2-Chlorophenylacetic Acid) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Product Discoloration and/or Foul Odor | This is often indicative of the presence of the 2-chlorobenzyl isocyanide byproduct.[5] | Purify the crude product by distillation under reduced pressure. A chemical wash with warm 50% sulfuric acid is also effective at removing the isocyanide.[2] |
| Formation of Tarry or Polymeric Material | Side reactions, such as polymerization of the starting material or product, can be promoted by high temperatures or the presence of certain impurities. | Avoid excessively high reaction temperatures and ensure the purity of the starting materials. A shorter reaction time, if sufficient for conversion, may also help to minimize the formation of these byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Cyanide in an Ethanol-Water Mixture
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
50% Sulfuric acid (for purification)
-
Saturated sodium bicarbonate solution (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide in water.
-
In the dropping funnel, prepare a solution of 2-chlorobenzyl chloride in 95% ethanol.
-
Slowly add the 2-chlorobenzyl chloride solution to the stirred sodium cyanide solution.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and add diethyl ether to extract the organic phase.
-
Wash the organic phase with water, followed by a wash with warm 50% sulfuric acid to remove any 2-chlorobenzyl isocyanide.
-
Neutralize the organic phase by washing with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis using Phase-Transfer Catalysis
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in water.
-
Add the phase-transfer catalyst (e.g., TBAB) to the aqueous solution.
-
Add a solution of 2-chlorobenzyl chloride in toluene to the flask.
-
Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water to remove any remaining cyanide salts and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for the Synthesis of Substituted Benzyl (B1604629) Cyanides
| Starting Material | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of Cyanide (%) | Reference |
| 2,4-Dichlorobenzyl chloride | NaCN | Methanol | NaI | 50-52 | 8 | ~95 (conversion) | Patent CZ301063B6 |
| 3,4-Dichlorobenzyl bromide | KCN | Ethanol | None | 60-62 | 11 | 82 | Patent CZ301063B6 |
| 4-Methylbenzyl iodide | KCN | Methanol | KI | Reflux | 14 | 95 | Patent CZ301063B6 |
| p-Chlorobenzyl chloride | NaCN | Water/Organic | Tetra-n-butylammonium chloride | 75 | 3 | 100 (selectivity) | Patent US4056509A |
| Benzyl chloride | NaCN | Ethanol/Water | None | Reflux | 4 | 80-90 | Organic Syntheses |
Visualizations
Caption: Main reaction pathway and formation of byproducts in the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Chlorobenzyl Cyanide by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chlorobenzyl cyanide by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation recommended for the purification of this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 240-242 °C). Distilling at this temperature can lead to decomposition, polymerization, and the formation of colored impurities and byproducts.[1] Vacuum distillation allows for the boiling point to be significantly lowered, which mitigates the risk of thermal degradation and results in a purer product.
Q2: What are the primary impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as 2-chlorobenzyl chloride, residual solvents from the synthesis (e.g., ethanol, water), and byproducts like 2-chlorobenzyl isocyanide.[1] The presence of isocyanide is often indicated by a disagreeable odor.[1] Other potential byproducts can arise from side reactions, such as hydrolysis to 2-chlorophenylacetamide or 2-chlorophenylacetic acid if water is present under acidic or basic conditions.
Q3: What are the key safety precautions to take when distilling this compound?
A3: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes serious eye irritation and skin irritation. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Avoid heating the distillation flask too strongly to prevent bumping and decomposition.[1]
-
Ensure all glassware is free of cracks or defects, especially when working under vacuum, to prevent implosion.[3]
-
Have appropriate quenching agents and emergency procedures in place.
Q4: My distilled this compound is colored. How can I decolorize it?
A4: A yellowish tint in the distilled product can indicate the presence of impurities or slight decomposition. For similar compounds like benzyl (B1604629) cyanide, a wash with a warm (60 °C) 50% sulfuric acid solution, followed by washes with saturated sodium bicarbonate and half-saturated sodium chloride solutions, has been shown to remove colored impurities and isocyanides.[1] However, this should be done with caution and the compatibility of this compound with this procedure should be verified on a small scale first. Subsequent redistillation under vacuum may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Uncontrolled Boiling | - Overheating of the distillation pot.- Absence of a boiling aid.- Rapid pressure drop. | - Heat the distillation flask gradually and evenly using a heating mantle.- Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.[3]- Apply vacuum slowly and ensure a stable pressure before heating. |
| Product is Dark or Discolored | - Distillation temperature is too high, causing thermal decomposition.- Presence of acidic or basic impurities catalyzing side reactions. | - Use a higher vacuum to further lower the boiling point.- Neutralize the crude product before distillation. A wash with a dilute sodium bicarbonate solution can remove acidic impurities.[1] |
| Low Yield of Distilled Product | - Inefficient condensation.- Leaks in the vacuum system.- Hold-up in the distillation column. | - Ensure adequate cooling water flow through the condenser.- Check all joints and connections for leaks. Ensure joints are properly greased for a good seal.[3]- Use a short path distillation apparatus to minimize product loss. |
| Distillate Solidifies in the Condenser | - The melting point of this compound is around 24 °C.- Cooling water is too cold. | - Use room temperature water for the condenser or control the flow rate to keep the condenser surface temperature above the melting point of the product.- Gently warm the condenser with a heat gun to melt the solidified product. |
| Unpleasant Odor in the Final Product | - Presence of 2-chlorobenzyl isocyanide byproduct. | - Purify the distilled product by washing with warm 50% sulfuric acid, followed by neutralization and drying, as described for benzyl cyanide.[1] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClN | [4][5][6] |
| Molecular Weight | 151.59 g/mol | [4][6] |
| Appearance | White to light yellow solid or colorless to light yellow liquid | [7] |
| Melting Point | 24 °C | |
| Boiling Point (atm) | 240-242 °C | |
| Flash Point | >110 °C (closed cup) | [2] |
| Solubility in Water | Immiscible | [2] |
Table 2: Boiling Point of Related Benzyl Cyanides at Reduced Pressure
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference(s) |
| Benzyl Cyanide | 115-120 | 10 | [1] |
| Benzyl Cyanide | 135-140 | 38 | [1] |
| p-Chlorobenzyl Cyanide | 160 | 20 | [8] |
| 2,4-Dichlorobenzyl Cyanide | 140-142 | 9.75 | [9] |
Experimental Protocol: Vacuum Distillation of Crude this compound
1. Pre-Distillation Workup (Optional but Recommended):
-
If the crude product is suspected to contain acidic impurities, wash it with an equal volume of a 5% aqueous sodium bicarbonate solution in a separatory funnel.
-
Gently swirl and vent the funnel frequently to release any evolved CO₂.
-
Separate the organic layer and wash it with an equal volume of water, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
2. Apparatus Setup:
-
Assemble a vacuum distillation apparatus in a fume hood. A short path distillation head is recommended to minimize product loss.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask.[3]
-
Ensure all glassware is free from cracks or defects.[3]
-
Lightly grease all ground-glass joints to ensure a good seal.[3]
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum outlet of the distillation apparatus to a vacuum trap, and then to a vacuum pump.
-
Connect the condenser to a cooling water source.
3. Distillation Procedure:
-
Ensure the receiving flask is securely attached.
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop steadily. Monitor the pressure with a manometer if available.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Observe the crude material for any initial bubbling, which may be due to residual low-boiling solvents.
-
Increase the heating rate gradually. The product will begin to distill when its boiling point at the applied pressure is reached.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature of the distilling vapor stabilizes, switch to a clean receiving flask to collect the main fraction of pure this compound.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
4. Shutdown Procedure:
-
Remove the heating mantle and allow the distillation flask to cool.[10]
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and transfer the purified product to a suitable, labeled container.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sdfine.com [sdfine.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemeo.com [chemeo.com]
- 5. This compound (CAS 2856-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. snowhitechem.com [snowhitechem.com]
- 9. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing 2-Chlorobenzyl Cyanide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is through the nucleophilic substitution reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Q2: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A2: A phase-transfer catalyst is often employed to enhance the reaction rate and yield.[1] Since 2-chlorobenzyl chloride is soluble in organic solvents and sodium cyanide is soluble in water, a two-phase system is common. The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 2-chlorobenzyl chloride.[1][2] This overcomes the immiscibility of the reactants and accelerates the reaction.[1]
Q3: What are the typical solvents and reaction temperatures used?
A3: A mixture of water and an alcohol, such as ethanol (B145695) or methanol, is a common solvent system.[1][3] The alcohol helps to increase the mutual solubility of the organic and inorganic reactants.[1] The reaction is typically heated to reflux, with temperatures generally ranging from 80°C to 100°C.[1]
Q4: What are the potential side reactions during the synthesis of this compound?
A4: A common side reaction is the hydrolysis of the nitrile group in this compound to form 2-chlorophenylacetamide or 2-chlorophenylacetic acid, especially if reaction conditions are not carefully controlled.[1][4] Over-chlorination of the starting material, 2,6-dichlorotoluene, can also introduce impurities that carry through the synthesis.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause: Incomplete reaction.
-
Possible Cause: Inefficient mixing in a two-phase system.
-
Solution: If using a phase-transfer catalyst, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The efficiency of the PTC is dependent on its ability to shuttle the cyanide ion across the phase boundary.
-
-
Possible Cause: Impure starting materials.
-
Solution: The purity of the 2-chlorobenzyl chloride can significantly impact the yield.[5] Consider purifying the starting material by distillation if impurities are suspected.
-
-
Possible Cause: Hydrolysis of the product.
-
Solution: Minimize the amount of water present if possible, or shorten the reaction time at high temperatures to reduce the extent of nitrile hydrolysis. Work-up conditions should also be controlled to avoid overly acidic or basic environments for prolonged periods.
-
Problem 2: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted starting material.
-
Solution: Improve reaction conditions as described for low yield. After the reaction, unreacted 2-chlorobenzyl chloride can be removed by careful distillation under reduced pressure.[5]
-
-
Possible Cause: Formation of 2-chlorobenzyl isocyanide.
-
Solution: The formation of the isocyanide isomer can occur. A common purification method is to wash the crude product with warm (60°C) 50% sulfuric acid. This will remove the isocyanide and often improves the color and stability of the final product.[5]
-
-
Possible Cause: Formation of hydrolysis byproducts (amide or carboxylic acid).
-
Solution: These more polar byproducts can often be separated from the desired nitrile by extraction or column chromatography. To prevent their formation, see the solutions for product hydrolysis under "Low Yield."
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl (B1604629) Cyanide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Cyanide Source | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) | Sodium Cyanide (NaCN) | [3][5] |
| Molar Excess of Cyanide | 10% excess | 33% molar excess | 2x molar excess | [3] |
| Solvent System | Ethanol:Water (1:1) | Ethanol:Water | Methanol | [3] |
| Catalyst | None mentioned | None mentioned | Sodium Iodide (1-5 mol%) | [3] |
| Reaction Temperature | Reflux (Boiling) | Reflux (Boiling) | Not specified | [3] |
| Reaction Time | 8 hours | 7-8 hours | 20 hours | [3] |
Table 2: Phase-Transfer Catalysts for Benzyl Cyanide Synthesis
| Catalyst | Catalyst Type | Typical Loading | Reference |
| Tetrabutylammonium Bromide | Quaternary Ammonium Salt | Not specified | [6] |
| Tetrabutylammonium Chloride | Quaternary Ammonium Salt | 0.036 mmol per 30 mmol substrate | [7] |
| Benzyldodecyldimethylammonium Bromide | Quaternary Ammonium Salt | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Water-Alcohol Mixture
This protocol is a representative procedure based on established methods.[3][5]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of warm water.
-
Solvent Addition: Add ethanol to the flask to create a suitable ethanol-water mixture.
-
Reactant Addition: While stirring, add a solution of 2-chlorobenzyl chloride (1.0 equivalent) in ethanol dropwise from the dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.
-
Solvent Removal: Remove the ethanol from the filtrate by distillation.
-
Extraction: Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Phase-Transfer Catalysis in this compound synthesis.
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
Common side reactions in the preparation of benzyl cyanides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzyl (B1604629) cyanides, a critical precursor in the pharmaceutical and chemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzyl cyanide?
The most prevalent laboratory and industrial method is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a benzyl halide (typically benzyl chloride) with an alkali metal cyanide, such as sodium or potassium cyanide.[1] This reaction is often carried out in a polar solvent or under phase-transfer catalysis conditions to facilitate the reaction between the organic and inorganic reactants.[2]
Q2: What are the primary side reactions I should be aware of during benzyl cyanide synthesis?
The most common side reactions include:
-
Formation of Benzyl Isocyanide: This occurs because the cyanide ion is an ambident nucleophile, meaning it can attack the benzyl halide with either the carbon or the nitrogen atom.[3]
-
Hydrolysis of Benzyl Cyanide: In the presence of water, benzyl cyanide can hydrolyze to form phenylacetic acid or 2-phenylacetamide.[1][3]
-
Formation of Benzyl Alcohol: Under conditions that favor an S(_N)1 reaction mechanism, benzyl alcohol can be formed as a byproduct.[4][5]
Q3: My final product has a strong, unpleasant odor. What is the likely cause?
A strong, disagreeable odor, often described as reminiscent of burnt rubber, is a tell-tale sign of the presence of the benzyl isocyanide impurity.[6]
Q4: How can I purify my crude benzyl cyanide product?
The most effective method to remove the benzyl isocyanide impurity is to wash the crude product with warm (around 60°C) 50% sulfuric acid. This is followed by neutralization with a sodium bicarbonate solution and a final wash with a sodium chloride solution.[6][7] Fractional distillation under reduced pressure is also recommended to obtain a pure product.[7]
Troubleshooting Guides
Problem 1: Low Yield of Benzyl Cyanide
| Potential Cause | Troubleshooting/Preventative Measures | Underlying Mechanism/Explanation |
| Poor quality of benzyl chloride | Use freshly distilled benzyl chloride that boils over a narrow temperature range. | Technical grade benzyl chloride can contain impurities that interfere with the reaction, leading to lower yields of the desired product.[7] |
| Incomplete reaction | Increase reaction time or moderately increase the temperature. Ensure efficient stirring to maximize contact between reactants. | The reaction may be slow due to poor mixing of the immiscible reactants or insufficient thermal energy. |
| Side reaction: Benzyl alcohol formation | Use a polar aprotic solvent (e.g., DMSO, acetone) instead of a polar protic solvent (e.g., ethanol, water) to favor the S(_N)2 mechanism.[8] | Polar protic solvents can stabilize the benzylic carbocation, promoting an S(_N)1 pathway that leads to the formation of benzyl alcohol.[5][9][10] |
| Side reaction: Hydrolysis | Ensure all reagents and glassware are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] | The presence of water can lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, reducing the yield of benzyl cyanide.[11] |
Problem 2: Presence of Significant Impurities in the Product
| Observed Impurity | Troubleshooting/Preventative Measures | Underlying Mechanism/Explanation |
| Benzyl isocyanide (strong, unpleasant odor) | Use a polar aprotic solvent and an alkali metal cyanide (e.g., NaCN, KCN) to favor the S(_N)2 attack by the carbon end of the cyanide ion.[8] Purify the crude product by washing with warm 50% H₂SO₄.[7] | The cyanide ion is an ambident nucleophile. S(_N)2 conditions favor attack by the more nucleophilic carbon atom, while S(_N)1 conditions or the use of silver cyanide can lead to a higher proportion of isocyanide.[8] |
| Phenylacetic acid/2-Phenylacetamide | Use anhydrous solvents and reagents. Avoid prolonged contact with aqueous acidic or basic solutions during workup.[11] | The nitrile group is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[1][11] |
| Unreacted benzyl chloride | Ensure a slight molar excess of the cyanide reagent. Increase reaction time and/or temperature to drive the reaction to completion. | Incomplete reaction will leave unreacted starting material in the product mixture. |
Quantitative Data Summary
While precise quantitative data is highly dependent on specific reaction conditions, the following table summarizes the qualitative effects of key parameters on the formation of the desired product and major side products.
| Parameter | Effect on Benzyl Cyanide Yield | Effect on Benzyl Isocyanide Formation | Effect on Benzyl Alcohol Formation | Effect on Hydrolysis |
| Solvent Polarity (Aprotic > Protic) | Increases (favors S(_N)2) | Decreases | Decreases | Neutral |
| Cyanide Salt (Alkali Metal > Silver) | Increases | Decreases (significantly) | Neutral | Neutral |
| Presence of Water | Decreases | Neutral | May slightly increase (S(_N)1) | Increases (significantly) |
| Temperature | Increases (up to a point) | May increase | May increase (S(_N)1) | Increases |
| Phase-Transfer Catalyst | Increases (improves reaction rate)[2] | Decreases (promotes S(_N)2) | Decreases | Neutral |
Experimental Protocols
Key Experiment: Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Benzyl chloride (1 kg, 8 moles)
-
Powdered sodium cyanide (500 g, 10 moles, 96-98% pure)
-
95% Ethanol (1 kg)
-
Water (450 cc)
Procedure:
-
In a 5-liter round-bottomed flask equipped with a reflux condenser and a separatory funnel, combine the powdered sodium cyanide and water.
-
Warm the mixture on a water bath to dissolve most of the sodium cyanide.
-
In the separatory funnel, mix the benzyl chloride with the 95% ethanol.
-
Add the benzyl chloride-ethanol mixture to the sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux on a steam bath for four hours.
-
Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of alcohol to recover any retained product.
-
Distill off as much alcohol as possible from the filtrate using a steam bath.
-
Cool the residual liquid and separate the layer of crude benzyl cyanide.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 115-120°C / 10 mm Hg. The expected yield is 740-830 g (80-90%).
Purification to Remove Benzyl Isocyanide
-
Shake the distilled benzyl cyanide vigorously for five minutes with an equal volume of warm (60°C) 50% sulfuric acid.
-
Separate the benzyl cyanide layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution.
-
Follow with a wash using an equal volume of half-saturated sodium chloride solution.
-
Dry the purified benzyl cyanide over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and, if necessary, re-distill under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of benzyl cyanide.
Caption: Reaction pathways in benzyl cyanide synthesis.
Caption: Troubleshooting logic for benzyl cyanide synthesis.
References
- 1. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aromatic compounds - Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chlorobenzyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorobenzyl cyanide, with a focus on increasing reaction yield.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions to enhance the efficiency of your reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or cautiously increasing the temperature within the optimal range (typically 80-100°C for standard reflux conditions or 70-90°C with phase-transfer catalysis).[1][2] |
| Poor quality of 2-chlorobenzyl chloride: Impurities in the starting material can interfere with the reaction. | Use purified 2-chlorobenzyl chloride. Technical grade starting materials may contain high-boiling impurities that can reduce yield.[3] | |
| Inefficient mixing: In a two-phase system (e.g., with a phase-transfer catalyst), inadequate agitation can limit the reaction rate. | Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | |
| Formation of Side Products | Hydrolysis of the cyanide: The presence of excess water and high temperatures can lead to the hydrolysis of the nitrile group to a carboxylic acid. | Use a minimal amount of water necessary to dissolve the cyanide salt, especially when not using a phase-transfer catalyst. Consider using polar aprotic solvents like DMF or acetonitrile (B52724) under anhydrous conditions.[1] |
| Formation of isocyanide: This is a common impurity that can be difficult to separate from the desired product. | Purify the crude product by washing with warm 50% sulfuric acid, followed by washes with saturated sodium bicarbonate and half-saturated sodium chloride solutions.[3] | |
| Difficulty in Product Isolation | Emulsion formation during workup: This can make phase separation challenging. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Loss of product during purification: The product can be lost during filtration or distillation. | Ensure the filter cake is thoroughly washed with a small amount of the reaction solvent to recover any retained product.[3] Use vacuum distillation for purification to avoid decomposition at higher temperatures.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the nucleophilic substitution reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1] This reaction is typically carried out under reflux.[1]
Q2: How can I improve the yield if my reactants (2-chlorobenzyl chloride and sodium cyanide) are not mutually soluble?
A2: This is a common challenge. There are two primary approaches to address this:
-
Use a co-solvent system: An ethanol-water mixture is a common choice. Ethanol (B145695) helps to increase the mutual solubility of the organic substrate and the inorganic cyanide salt.[1]
-
Employ a phase-transfer catalyst (PTC): This is a highly effective method for reactions involving reactants in two immiscible phases. Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[1][5] This often leads to faster reactions and higher yields under milder conditions.[1]
Q3: What is the role of a phase-transfer catalyst (PTC) and which one should I choose?
A3: A PTC, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion. The lipophilic nature of the catalyst's cation allows this ion pair to be transported into the organic phase to react with the 2-chlorobenzyl chloride.[1] This overcomes the insolubility of the reactants. Tetrabutylammonium chloride or bromide are commonly used and effective choices.[2]
Q4: What are the optimal reaction conditions for this synthesis?
A4: Optimal conditions can vary, but here are some general guidelines:
-
Temperature: Typically between 80°C and 100°C when using an ethanol-water solvent system under reflux.[1] With a phase-transfer catalyst, the reaction can often be run at a lower temperature, around 70°C to 90°C.[2]
-
Reaction Time: This can range from a few hours to over a day, depending on the specific conditions and catalysts used.[1] Monitoring the reaction by TLC or GC is recommended to determine the optimal time.
-
Molar Ratio: A slight molar excess of the cyanide salt is often used to ensure complete conversion of the 2-chlorobenzyl chloride.[3]
Q5: What are the main side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of the nitrile group to form 2-chlorophenylacetic acid.[1] This is more likely to occur in the presence of excess water and at higher temperatures. Another potential side product is the corresponding isocyanide, which can be removed during purification.[3]
Experimental Protocols
Protocol 1: Synthesis using an Ethanol-Water Co-solvent System
This protocol is adapted from a standard procedure for benzyl (B1604629) cyanide synthesis and is applicable to this compound.[3]
Materials:
-
2-chlorobenzyl chloride
-
Sodium cyanide (96-98% pure)
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium cyanide in water.
-
Gently warm the mixture on a water bath to dissolve the sodium cyanide.
-
Prepare a mixture of 2-chlorobenzyl chloride and 95% ethanol.
-
Slowly add the 2-chlorobenzyl chloride/ethanol mixture to the sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux for approximately 4 hours.
-
Cool the mixture and filter to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.
-
Distill off the ethanol from the filtrate.
-
Separate the crude this compound layer.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol is based on procedures for the synthesis of related chlorobenzyl cyanides using a phase-transfer catalyst.[4]
Materials:
-
2-chlorobenzyl chloride
-
Sodium cyanide
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
-
Water
Procedure:
-
In a reactor, dissolve solid sodium cyanide in water and heat to approximately 40°C.
-
Add the phase-transfer catalyst to the solution.
-
Add 2-chlorobenzyl chloride dropwise to the mixture while maintaining the temperature between 40-60°C.
-
After the addition is complete, increase the temperature to around 85°C and stir for approximately 4 hours.
-
Cool the reaction mixture.
-
Separate the organic phase, which is the crude this compound.
-
Purify the product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield | Reference |
| Co-solvent | Ethanol/Water | None | 83-85 | 4 | >81% | [4] |
| Phase-Transfer Catalysis | Water/Organic | Tetrabutylammonium chloride | 60-70 | 8 | 90% conversion | [2] |
| Phase-Transfer Catalysis | Water/Organic | Tetrabutylammonium chloride | 85 | 0.5 | 100% conversion | [2] |
Visualizations
Caption: SN2 reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Troubleshooting low conversion in 2-Chlorobenzyl cyanide reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in 2-Chlorobenzyl cyanide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the nucleophilic substitution reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1] This reaction is favored for its directness and typically high yields. The reaction is generally carried out by heating the reactants, often under reflux.[1]
Q2: What is the primary reaction mechanism for the synthesis of this compound from 2-chlorobenzyl chloride?
The reaction of 2-chlorobenzyl chloride, a primary benzylic halide, with a cyanide salt predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this single, concerted step, the cyanide nucleophile attacks the carbon atom bearing the chlorine leaving group from the backside.[1][2] While an SN1 mechanism is possible due to the resonance stabilization of the resulting benzyl (B1604629) carbocation, it is less favored, especially with a strong nucleophile like cyanide.[3][4][5] The high yield of the cyanide product and the absence of significant alcohol byproducts (which would be expected in an SN1 reaction in the presence of water) further support the prevalence of the SN2 pathway.[4]
Q3: What are the potential side reactions that can lead to low conversion?
A common side reaction is the hydrolysis of the nitrile group in this compound to form 2-chlorophenylacetamide or 2-chlorophenylacetic acid, especially if water is present and the reaction is run under acidic or basic conditions for an extended period.[1] Another potential issue is the formation of benzyl isocyanide as a byproduct, which can affect the purity of the final product.[6]
Troubleshooting Guide for Low Conversion
Issue: My reaction of 2-chlorobenzyl chloride with sodium cyanide is resulting in a low yield of this compound.
Below are potential causes and troubleshooting steps to improve your conversion rate.
Suboptimal Reaction Conditions
Low conversion can often be attributed to reaction conditions that are not optimized for the SN2 reaction.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile (B52724) can accelerate SN2 reactions by effectively solvating the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.[1] Ethanol-water mixtures are also commonly used to increase the mutual solubility of the organic and inorganic reactants.[1]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Most procedures involve heating the reaction mixture to between 80°C and 100°C.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Reaction times can vary from a few hours to over a day depending on the specific conditions.[1] If you are experiencing low conversion, consider extending the reaction time and monitoring the progress by techniques like TLC or GC.
Inefficient Nucleophilic Attack
If the cyanide nucleophile is not effectively reaching the electrophilic carbon of the 2-chlorobenzyl chloride, the reaction rate will be slow, leading to low conversion.
Troubleshooting Steps:
-
Phase-Transfer Catalysis (PTC): Since 2-chlorobenzyl chloride is soluble in organic solvents and sodium cyanide is soluble in water, a two-phase system is often employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is highly effective in facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[1] This often leads to faster reactions and higher yields under milder conditions.[1]
-
Cyanide Salt Solubility: Ensure that the cyanide salt is adequately dissolved in the aqueous phase. Warming the mixture can help dissolve the sodium cyanide before the addition of the 2-chlorobenzyl chloride.[6]
Poor Quality of Starting Materials
The purity of your reactants is crucial for a successful reaction.
Troubleshooting Steps:
-
2-Chlorobenzyl Chloride Purity: The quality of the 2-chlorobenzyl chloride significantly affects the yield. Using a poor technical grade can result in yields as low as 60-75%, whereas a purified starting material can lead to yields of 85% or higher.[6] Consider distilling the 2-chlorobenzyl chloride before use.
-
Cyanide Salt Quality: Use a high-purity, dry cyanide salt. Moisture can lead to catalyst deactivation in some systems and promote hydrolysis side reactions.
Product Isolation and Purification Issues
Significant product loss can occur during the workup and purification stages.
Troubleshooting Steps:
-
Work-up Procedure: After the reaction, the mixture is typically cooled, and the precipitated sodium chloride is filtered off.[6] The organic product is then isolated. If an alcohol-water solvent system is used, the alcohol is often distilled off first.[6]
-
Purification: Distillation under reduced pressure is the recommended method for purifying this compound.[6] Distilling at atmospheric pressure can lead to the formation of a white solid.[6] For removing isocyanide impurities, washing the distilled product with warm 50% sulfuric acid has been reported to be effective.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl Cyanide Synthesis (as a model for this compound)
| Parameter | Method 1: Aqueous Alcohol[6] | Method 2: Phase-Transfer Catalysis (PTC)[7] |
| Substrate | Benzyl Chloride | p-Chlorobenzyl Chloride |
| Cyanide Source | Sodium Cyanide | Sodium Cyanide |
| Solvent | 95% Ethanol / Water | Water (minimal) / Organic Phase |
| Catalyst | None | Phase-Transfer Catalyst (e.g., Neocerizin) |
| Temperature | Reflux (Steam Bath) | 100-104°C |
| Reaction Time | 4 hours | 5 hours |
| Reported Yield | 80-90% | >81% |
Experimental Protocols
Key Experiment: Synthesis of Benzyl Cyanide (Adaptable for this compound)
This protocol is based on a well-established procedure for benzyl cyanide and can be adapted for this compound with appropriate molar equivalent adjustments.[6]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (96-98% pure)
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve the appropriate molar equivalent of powdered sodium cyanide in water with gentle warming on a water bath.
-
Prepare a mixture of 2-chlorobenzyl chloride and 95% ethanol.
-
Slowly add the 2-chlorobenzyl chloride/ethanol mixture to the warm sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux using a steam bath for approximately 4 hours.
-
After the reaction is complete, cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of alcohol.
-
Distill off the majority of the alcohol from the filtrate.
-
Cool the remaining liquid, and if necessary, filter again. Separate the layer of crude this compound.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: SN2 reaction mechanism.
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. snowhitechem.com [snowhitechem.com]
Technical Support Center: Removal of Unreacted 2-Chlorobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-chlorobenzyl chloride from their reaction products.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification process.
Problem 1: My product is sensitive to heat. How can I remove 2-chlorobenzyl chloride?
For heat-sensitive products, non-thermal methods such as chemical quenching or liquid-liquid extraction are recommended.
-
Chemical Quenching: Unreacted 2-chlorobenzyl chloride can be converted to a more easily removable derivative. A common method is quenching with a nucleophile. For example, adding an amine like aqueous ammonia (B1221849) will convert it to the corresponding benzylamine, which can then be removed by an acidic wash.
-
Liquid-Liquid Extraction: If your product has significantly different solubility properties from 2-chlorobenzyl chloride, a series of extractions can be effective. Since 2-chlorobenzyl chloride is soluble in many organic solvents but poorly soluble in water, you can perform aqueous washes of your organic reaction mixture.[1]
Problem 2: I'm observing decomposition of my product during distillation.
Decomposition during distillation is often due to excessive heat or the presence of acidic impurities.
-
Vacuum Distillation: To minimize thermal stress on your product, perform the distillation under reduced pressure.[2] This will lower the boiling point of 2-chlorobenzyl chloride.
-
Neutralizing Wash: Before distillation, wash the crude reaction mixture with a dilute aqueous base, such as 5% sodium bicarbonate solution, to neutralize any acidic impurities like hydrogen chloride.[2] This is often followed by a water wash and a brine wash to remove the base and any dissolved salts.[2]
Problem 3: My product and 2-chlorobenzyl chloride have very similar boiling points.
When the boiling points are too close for effective separation by simple distillation, fractional distillation or chromatography are more suitable methods.
-
Fractional Distillation: A fractional distillation column with a high number of theoretical plates can effectively separate components with close boiling points. This method is particularly useful when dealing with larger quantities.[3]
-
Column Chromatography: For smaller scales or when high purity is required, column chromatography can provide excellent separation. The choice of stationary and mobile phases will depend on the polarity of your product and 2-chlorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-chlorobenzyl chloride relevant for its removal?
Understanding the physical properties of 2-chlorobenzyl chloride is crucial for selecting the appropriate purification method.
| Property | Value | Source(s) |
| Boiling Point (atmospheric pressure) | 213-214 °C | [4][5][6] |
| Boiling Point (reduced pressure) | 92 °C at 12 mmHg | [3] |
| Density | 1.274 g/mL at 25 °C | [4][5][6] |
| Vapor Pressure | 3 mmHg at 84 °C | [4][5] |
| Solubility in Water | Very poor (0.01 g/100ml at 25 °C) | [1] |
| Solubility in Organic Solvents | Soluble in acetone, ether, and alcohol | [7] |
Q2: What safety precautions should I take when handling 2-chlorobenzyl chloride?
2-chlorobenzyl chloride is a hazardous chemical and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and amines, as it can react vigorously.[8]
-
Moisture Sensitivity: 2-chlorobenzyl chloride is moisture-sensitive and can hydrolyze to produce hydrogen chloride gas.[4] Handle under anhydrous conditions where possible.
Q3: How can I detect the presence of residual 2-chlorobenzyl chloride in my product?
Several analytical techniques can be used to determine the purity of your product and detect any remaining 2-chlorobenzyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile products and can be adapted for various compound polarities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the characteristic signals of 2-chlorobenzyl chloride and determine its concentration relative to the product.
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
This protocol is suitable for products that are stable under basic conditions.
-
Cool the Reaction Mixture: Place the reaction flask in an ice bath to cool the mixture to 0-5 °C.
-
Add Aqueous Ammonia: Slowly add an excess of concentrated aqueous ammonia to the cooled and stirred reaction mixture.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete reaction of 2-chlorobenzyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent and water.
-
Separate Layers: Allow the layers to separate and collect the organic layer.
-
Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the formed benzylamine.
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Fractional Distillation under Reduced Pressure
This method is highly effective for thermally stable products where there is a sufficient boiling point difference with 2-chlorobenzyl chloride.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Neutralizing Wash (Optional but Recommended): Before distillation, wash the crude reaction mixture with a 5% aqueous sodium bicarbonate solution, followed by water and brine washes, to remove any acidic impurities.[2]
-
Drying: Thoroughly dry the organic phase with an anhydrous drying agent.
-
Charge the Flask: Add the dried crude product to the distillation flask along with boiling chips or a magnetic stir bar.
-
Evacuate the System: Carefully reduce the pressure in the system to the desired level.
-
Heating: Begin heating the distillation flask gently.
-
Collect Fractions: Collect the forerun, which will contain lower-boiling impurities. As the temperature stabilizes at the boiling point of 2-chlorobenzyl chloride at that pressure, switch to a new receiving flask to collect it. Once all the 2-chlorobenzyl chloride has been removed, the temperature will either rise to the boiling point of the product or the distillation will slow down.
-
Isolate Product: The purified product will remain in the distillation flask or can be collected as a higher-boiling fraction.
Visualizations
Caption: Workflow for the removal of 2-chlorobenzyl chloride via quenching.
References
- 1. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Chlorobenzyl chloride CAS#: 611-19-8 [m.chemicalbook.com]
- 5. 2-Chlorobenzyl chloride = 99 611-19-8 [sigmaaldrich.com]
- 6. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]
- 7. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Separation of 2-Chlorobenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. academic.oup.com [academic.oup.com]
Preventing polymerization of 2-Chlorobenzyl cyanide during storage
Technical Support Center: 2-Chlorobenzyl Cyanide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this compound during storage. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory use.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to hazardous polymerization?
According to safety data sheets, this compound is considered stable under recommended storage conditions, and hazardous polymerization is not expected to occur.[1][2] However, like many reactive organic compounds, it can degrade or undergo unwanted side-reactions if stored improperly. Factors such as exposure to incompatible materials (strong bases, acids, oxidizing agents), elevated temperatures, or moisture can lead to decomposition or the formation of impurities.[3][4] These degradation processes might result in discoloration, solidification, or the release of toxic gases (e.g., hydrogen cyanide, hydrogen chloride), which could be mistaken for polymerization.[2] Therefore, strict adherence to storage protocols is crucial to maintain the compound's integrity.
Q2: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored under controlled conditions. The key is to maintain a cool, dry, and inert environment, away from potential contaminants.[1][3]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool place. | Minimizes the rate of potential decomposition reactions. | [1][3][5] |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents moisture absorption, which can lead to hydrolysis, and oxidation.[6] | [1][3][5] |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and exposure to air or moisture. | [1][3][5][7] |
| Light Exposure | Store in a shaded area. | Protects the compound from potential light-induced degradation. | [5] |
| Security | Store locked up. | Due to its toxicity, access should be restricted. | [1][5] |
Q3: What substances are incompatible with this compound?
Contact with incompatible materials is a primary cause of degradation. Avoid all contact with the substances listed below.[1]
Table 2: Incompatible Materials and Potential Consequences
| Incompatible Material | Potential Consequence of Contact | Citations |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. | [1][3][4] |
| Strong Reducing Agents | May cause exothermic reactions. | [1][3][4] |
| Strong Bases | Can induce degradation or other base-catalyzed side reactions. | [3][4] |
| Strong Acids | Contact can liberate highly toxic hydrogen cyanide gas. | [3][4] |
| Moisture / Water | May cause hydrolysis to 2-chlorophenylacetic acid.[6] | [6] |
Q4: Are there any chemical inhibitors that should be added for long-term storage?
Currently, the use of specific polymerization inhibitors for this compound is not a standard practice documented in safety or technical literature. The compound's stability is best ensured by maintaining strict control over storage conditions (temperature, atmosphere, and absence of contaminants) rather than by adding chemical stabilizers.[1][2]
Troubleshooting Guides
Issue: Observed Change in Physical Appearance (e.g., discoloration, solidification)
If you notice that your this compound, which can range from a white powder to a colorless or light-yellow liquid, has changed its appearance, it may be a sign of degradation or contamination.[7][8] Use the following workflow to assess the situation.
Caption: Troubleshooting workflow for stability assessment.
Factors Leading to Product Instability
The stability of this compound is contingent on avoiding specific environmental and chemical triggers. The diagram below illustrates the relationship between these factors and potential degradation pathways.
Caption: Factors compromising the stability of this compound.
Experimental Protocols
Protocol 1: Visual and Physical Inspection
-
Objective: To perform a preliminary check for signs of degradation.
-
Procedure:
-
Work in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Before opening, visually inspect the sealed container for any abnormalities (e.g., bulging, discoloration of the container).
-
Carefully open the container.
-
Observe the contents' color and physical state. Note any deviation from the expected appearance (white/colorless to light yellow powder or liquid).[7]
-
Check for any unusual odors. Note that this compound is toxic and inhalation should be avoided.[1]
-
Record all observations in your lab notebook.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Objective: To quantitatively determine the purity of the this compound sample.
-
Methodology:
-
System: A standard Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent) is suitable.
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving a small amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) in a volumetric flask.
-
Create a dilute sample for injection (e.g., 100-200 ppm).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Run the sample and integrate the resulting chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is typical for this product.[7][8]
-
The presence of new, significant peaks compared to a reference standard indicates the formation of impurities.
-
-
Protocol 3: Qualitative Test for Acidic/Basic Impurities
-
Objective: To test for the presence of acidic or basic contaminants that could catalyze degradation.
-
Procedure:
-
In a chemical fume hood, prepare a ~1% solution of this compound in a neutral, water-miscible solvent like ethanol (B145695) or acetone.
-
Add a small volume of this solution to a test tube containing deionized water.
-
Using a calibrated pH meter or pH paper, measure the pH of the aqueous solution.
-
A significant deviation from a neutral pH (pH ~7) may suggest the presence of acidic (e.g., from hydrolysis to a carboxylic acid) or basic contaminants.
-
References
- 1. sdfine.com [sdfine.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 7. This compound | 2856-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Safe Handling and Disposal of 2-Chlorobenzyl Cyanide Waste
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with 2-Chlorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly toxic compound. The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1][2] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1]
-
Irritation: It causes serious eye irritation and skin irritation.[1][2]
-
Respiratory Issues: It may cause respiratory irritation.[1][2] Inhalation at high concentrations can lead to central nervous system depression and asphyxiation.[3]
-
Cyanide Poisoning: Like other nitriles, it can be metabolized to cyanide, which inhibits cellular respiration.[3] Symptoms are similar to hydrogen cyanide poisoning and can include headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[1][3]
-
Reaction with Acids: Contact with strong acids liberates highly toxic and flammable hydrogen cyanide gas.[1][4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is crucial. Always use the following:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[2][5] Eyewash stations and safety showers must be readily accessible.[6]
-
Skin Protection: Wear a complete chemical-resistant suit and appropriate gloves.[2] Gloves must be inspected before use and removed using a proper technique to avoid skin contact.[2] Contaminated gloves should be disposed of as hazardous waste.[2]
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If there is a risk of inhalation, use a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[2][7]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[2][3] The storage area should be locked to restrict access.[1] Store it away from incompatible materials, particularly strong acids, strong bases, and oxidizing agents.[3][6]
Q4: How should I dispose of this compound waste?
A4: this compound and its containers must be treated as hazardous waste.[1] Do not discharge it into drains or the environment.[2] All waste disposal must be handled by a licensed professional waste disposal company.[2][8] On-site chemical neutralization may be an option if your facility is equipped for it (see Experimental Protocols below).
Troubleshooting Guides
Problem: I have accidentally spilled a small amount of this compound in the fume hood.
Solution:
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure non-essential personnel are clear of the space.
-
Assess the Spill: For a small, contained spill inside a fume hood, trained lab personnel can proceed with cleanup. For larger spills, evacuate and call emergency services.
-
PPE: Ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles.[9]
-
Containment: Prevent the spread of the liquid by using absorbent pads or socks around the spill.[10]
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels directly on the liquid.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, closed container for hazardous waste.[2][3]
-
Decontamination: Wipe the spill area with a mild detergent solution and then with water, using absorbent pads.[10] Place all used cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container. Dispose of it through your institution's hazardous waste program.
Problem: The pH of my alkaline chlorination waste treatment is fluctuating.
Solution:
-
Calibrate pH Probe: Ensure your pH controller and probe are properly calibrated according to the manufacturer's instructions.
-
Check Reagent Addition: Verify that the caustic (e.g., sodium hydroxide) feed pump is functioning correctly and that there is sufficient reagent in the reservoir.
-
Improve Mixing: Inadequate mixing can cause localized pH variations. Ensure the mixer in your reaction tank is operating at an appropriate speed to keep the solution homogenous.
-
Monitor for Side Reactions: If the waste stream contains other acidic or basic contaminants, they may be neutralizing your caustic. This may require an initial pH adjustment step before starting the chlorination process. Proper pH control is critical, as low pH can generate toxic cyanogen (B1215507) chloride gas.[11]
Quantitative Data
Occupational exposure limits for cyanides are established to protect workers. While a specific TLV for this compound has not been established, the limits for cyanides in general should be followed.[12]
| Parameter | Agency | Value (as CN) | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 5 mg/m³ | 8-hour Time-Weighted Average (TWA)[3][7][13] |
| Recommended Exposure Limit (REL) | NIOSH | 5 mg/m³ (4.7 ppm) | 10-minute Ceiling Limit[13] |
| Threshold Limit Value (TLV) | ACGIH | 5 mg/m³ | Ceiling Limit, with Skin notation[3][13] |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 25 mg/m³ | [13] |
Experimental Protocols
Protocol 1: Decontamination and Neutralization of this compound Waste via Alkaline Chlorination
This two-stage process converts toxic cyanide to less toxic cyanate (B1221674), and then to harmless nitrogen and carbon dioxide.[11][14]
Materials:
-
Sodium hydroxide (B78521) (NaOH), 50% solution
-
Sodium hypochlorite (B82951) (NaOCl), 12.5% solution (bleach) or Chlorine gas (Cl₂)
-
pH meter and controller
-
ORP (Oxidation-Reduction Potential) meter and controller
-
Stirred reaction vessel
Procedure:
Stage 1: Oxidation of Cyanide to Cyanate
-
Transfer the cyanide-containing waste into the reaction vessel.
-
Adjust the pH of the solution to 10.0 or higher by adding sodium hydroxide while stirring.[14] This is critical to prevent the formation of toxic cyanogen chloride gas.[11]
-
Begin adding sodium hypochlorite solution while continuously monitoring the ORP.
-
Continue adding the oxidizing agent until the ORP value shows a sharp increase (typically to around +250 mV to +300 mV), indicating that all cyanide has been converted to cyanate.[14]
-
Allow the reaction to proceed for at least 15-30 minutes with continuous mixing to ensure complete conversion.[14]
Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen
-
The pH of the solution from Stage 1 will naturally be lower (around 8.5-9.0).[14] If necessary, adjust to this range.
-
Continue adding sodium hypochlorite solution.
-
Monitor the ORP until it increases to a stable, higher value (e.g., > +600 mV), indicating the complete destruction of cyanate.[15]
-
The final effluent should be tested for total cyanide to ensure it meets local discharge limits before being neutralized and disposed of according to institutional and local regulations.
Protocol 2: Decontamination and Neutralization of this compound Waste via Hydrogen Peroxide Oxidation
This method is effective for free and weakly-complexed cyanides and produces non-toxic byproducts.
Materials:
-
Hydrogen peroxide (H₂O₂), 35-50% solution
-
Copper sulfate (B86663) (CuSO₄) catalyst (optional, if not already present in waste)
-
Sodium hydroxide (NaOH) or other base for pH adjustment
-
pH meter
-
Stirred reaction vessel
Procedure:
-
Transfer the cyanide-containing waste into the reaction vessel.
-
Adjust the pH of the solution to a range of 9.0 to 10.0 using a base like NaOH.[16]
-
If the waste does not contain copper ions, add a small amount of copper sulfate to act as a catalyst.[16][17]
-
Slowly add hydrogen peroxide to the continuously stirred solution. The reaction is exothermic, so the addition rate may need to be controlled to manage the temperature.
-
Reaction: CN⁻ + H₂O₂ → OCN⁻ + H₂O[18]
-
-
Allow the reaction to proceed for 1-2 hours.[18] The less toxic cyanate (OCN⁻) will slowly hydrolyze to ammonium (B1175870) and carbonate.
-
Reaction: OCN⁻ + 2H₂O → NH₄⁺ + CO₃²⁻[17]
-
-
After the reaction is complete, test the solution to confirm that cyanide concentrations are below the required disposal limits.
-
Adjust the final pH to neutral and dispose of the treated wastewater in accordance with local regulations.
Visualizations
Caption: Chemical incompatibilities of this compound.
Caption: Workflow for responding to a this compound spill.
References
- 1. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. HYDROGEN CYANIDE AND CYANIDE SALTS - ACGIH [acgih.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. sensorex.com [sensorex.com]
- 12. sdfine.com [sdfine.com]
- 13. Cyanides - IDLH | NIOSH | CDC [cdc.gov]
- 14. cdn.hach.com [cdn.hach.com]
- 15. hubbardhall.com [hubbardhall.com]
- 16. researchgate.net [researchgate.net]
- 17. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 18. Hydrogen Peroxide Cyanide Destruction Plant - 911Metallurgist [911metallurgist.com]
Effect of solvent on the rate of 2-Chlorobenzyl cyanide formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the effect of solvents on the formation rate of 2-chlorobenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the formation of this compound from 2-chlorobenzyl chloride and a cyanide salt?
The formation of this compound from 2-chlorobenzyl chloride and a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is a classic example of a nucleophilic substitution reaction. Given that 2-chlorobenzyl chloride is a primary benzylic halide, the reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this single, concerted step, the cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon from the side opposite to the chlorine leaving group.
Q2: How does the choice of solvent affect the rate of this SN2 reaction?
The solvent plays a crucial role in stabilizing the charged species involved in the reaction, including the reactants and the transition state. The rate of the SN2 reaction is significantly influenced by the solvent's ability to solvate the cation and anion of the cyanide salt.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have dipoles but lack acidic protons. They are effective at solvating the cation (e.g., Na⁺) of the cyanide salt but do not strongly solvate the cyanide anion (CN⁻). This leaves the cyanide nucleophile "naked" and more reactive, thus accelerating the SN2 reaction rate.[1]
-
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. While they can dissolve the cyanide salt, they also form a "solvent cage" around the cyanide anion, which hinders its ability to attack the electrophilic carbon of the 2-chlorobenzyl chloride. This stabilization of the nucleophile generally leads to a slower SN2 reaction rate compared to polar aprotic solvents.
Q3: What is Phase-Transfer Catalysis (PTC) and why is it used for this synthesis?
Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). In the synthesis of this compound, 2-chlorobenzyl chloride is soluble in organic solvents, while sodium cyanide is soluble in water. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, forms an ion pair with the cyanide anion. This bulky, lipophilic cation transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the 2-chlorobenzyl chloride.[1] This method is often preferred as it avoids the need for expensive and anhydrous polar aprotic solvents and can lead to faster reactions and higher yields under milder conditions.[1]
Q4: What are the common side reactions and how can they be minimized?
A potential side reaction is the formation of the isocyanide isomer, 2-chlorobenzyl isocyanide. The choice of cyanide salt and reaction conditions can influence the ratio of nitrile to isocyanide. Additionally, if water is present, hydrolysis of the nitrile to form 2-chlorophenylacetic acid can occur, especially under basic or acidic conditions. To minimize side reactions, it is crucial to control the reaction temperature and use appropriate stoichiometry. Purification methods, such as distillation, can be used to separate the desired product from byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Poor solvent choice: Using a polar protic solvent without a phase-transfer catalyst can significantly slow down the reaction. 2. Low reaction temperature: The reaction may have a significant activation energy. 3. Poor quality of reagents: Impure 2-chlorobenzyl chloride or inactive cyanide salt. 4. Presence of water: Water can hydrolyze the product and deactivate the nucleophile. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. Alternatively, use a phase-transfer catalyst in a biphasic system (e.g., water/toluene). 2. Increase the reaction temperature, typically to reflux, while monitoring for side reactions.[1] 3. Ensure the purity of starting materials. Benzyl chloride quality is known to affect yield. 4. Use anhydrous solvents and dry glassware, especially when not using a PTC system. |
| Formation of significant byproducts | 1. High reaction temperature: Can lead to decomposition or side reactions. 2. Isocyanide formation: Certain conditions can favor the formation of the isocyanide isomer. | 1. Optimize the reaction temperature. A moderate temperature that provides a reasonable reaction rate without significant byproduct formation is ideal. 2. The use of alkali metal cyanides like NaCN or KCN generally favors the formation of the nitrile. |
| Reaction is very slow | 1. Inappropriate solvent: As mentioned, polar protic solvents can hinder the reaction. 2. Insufficient mixing in a biphasic PTC system: Poor mixing reduces the interfacial area where the reaction occurs. 3. Low concentration of reactants. | 1. Change to a more suitable solvent system (polar aprotic or PTC). 2. Ensure vigorous stirring in a PTC system to maximize the transfer of the nucleophile. 3. Increase the concentration of the reactants, if feasible. |
| Difficulty in product isolation | 1. Emulsion formation during workup (in PTC systems). 2. Product co-distilling with solvent. | 1. Add a small amount of brine to help break the emulsion. 2. Choose a solvent with a boiling point significantly different from that of this compound (boiling point ~240-242 °C). |
Data Presentation: Effect of Solvent on Reaction Rate
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Comments |
| Methanol | Polar Protic | 32.7 | Low | Strong solvation of the cyanide anion via hydrogen bonding reduces its nucleophilicity. |
| 80% Aqueous Ethanol | Polar Protic | ~35 | 1 | A common solvent system, but generally slow.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Effectively solvates the cation, leaving the cyanide anion highly reactive. |
| Acetonitrile | Polar Aprotic | 37.5 | High | Similar to DMF, promotes a fast SN2 reaction.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Excellent solvent for SN2 reactions due to its high polarity and aprotic nature. |
| Water/Toluene with PTC | Biphasic | - | High | Practical and efficient method, avoiding the need for anhydrous polar aprotic solvents. |
Note: The relative rates are illustrative and intended to show the general trend. Actual reaction rates will depend on specific conditions such as temperature and reactant concentrations.
Experimental Protocols
Protocol 1: Synthesis of this compound in a Homogeneous Polar Aprotic Solvent
Objective: To synthesize this compound using a polar aprotic solvent to study the reaction kinetics.
Materials:
-
2-chlorobenzyl chloride
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Equipment for quenching and work-up (separatory funnel, beakers, etc.)
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 equivalents).
-
Add anhydrous DMF to the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Once the temperature is stable, add 2-chlorobenzyl chloride (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC to determine the concentration of the reactant and product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis
Objective: To synthesize this compound using a phase-transfer catalyst in a biphasic system.
Materials:
-
2-chlorobenzyl chloride
-
Sodium cyanide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene (or another suitable organic solvent)
-
Water
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in water.
-
Add the phase-transfer catalyst (e.g., 0.05 equivalents of TBAB).
-
Add a solution of 2-chlorobenzyl chloride (1 equivalent) in toluene.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by analyzing the organic layer using GC-MS or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Experimental workflow for studying the effect of solvent on this compound formation.
Caption: Logical relationship between solvent type and SN2 reaction rate for this compound formation.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Chlorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals. The performance of different methods is objectively evaluated based on reported experimental data. Detailed experimental protocols and spectroscopic data are presented to aid in the validation of the synthesized product.
Comparison of Synthesis Methods
The synthesis of this compound is primarily achieved through the nucleophilic substitution of 2-chlorobenzyl chloride. This section compares the traditional method with a phase-transfer catalyzed approach and an alternative route using potassium ferrocyanide.
| Parameter | Method 1: Conventional Nucleophilic Substitution | Method 2: Phase-Transfer Catalysis (PTC) | Method 3: Cyanation with Potassium Ferrocyanide |
| Reactants | 2-Chlorobenzyl chloride, Sodium or Potassium Cyanide | 2-Chlorobenzyl chloride, Sodium Cyanide, Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | 2-Chlorobenzyl chloride, Potassium Ferrocyanide, Copper (I) Iodide |
| Solvent | Ethanol-water mixture[1] | Biphasic system (e.g., Water-Toluene) | Toluene (B28343) |
| Reaction Temperature | 80-100°C (Reflux)[1] | 70-85°C | 180°C |
| Reaction Time | Several hours[1] | ~3.5 hours | 20 hours |
| Reported Yield | 60-90% | Up to 100% (selectivity) | ~48% |
| Advantages | Readily available and inexpensive reagents. | Higher yields, faster reaction times, milder conditions, and often eliminates the need for co-solvents.[1] | Utilizes a less toxic cyanide source. |
| Disadvantages | Moderate to good yields, can be slow, and may require co-solvents that complicate purification. | Requires a specific catalyst. | High reaction temperature, long reaction time, and lower reported yield. |
Experimental Protocols
Method 1: Conventional Synthesis using Sodium Cyanide in Aqueous Ethanol
This procedure is a common and well-established method for the synthesis of benzyl (B1604629) cyanides.[1]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
Procedure:
-
A solution of sodium cyanide in an ethanol-water mixture is prepared in a round-bottom flask equipped with a reflux condenser.
-
2-Chlorobenzyl chloride is added to the solution.
-
The reaction mixture is heated to reflux (approximately 80-100°C) and maintained for several hours.[1]
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Method 2: Phase-Transfer Catalysis (PTC) Synthesis
This method offers improved yields and reaction rates by facilitating the transfer of the cyanide anion to the organic phase.[1]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Toluene
-
Water
Procedure:
-
A biphasic system is prepared by dissolving sodium cyanide in water and 2-chlorobenzyl chloride and the phase-transfer catalyst (e.g., TBAB) in toluene in a reaction vessel.
-
The mixture is vigorously stirred and heated to 70-85°C.
-
The reaction is typically complete within a few hours.
-
After cooling, the organic layer is separated, washed with water, and dried.
-
The solvent is evaporated to yield the product.
Spectroscopic Validation of this compound
Accurate characterization of the synthesized this compound is crucial. The following spectroscopic data can be used for its validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the methylene (B1212753) (-CH₂) protons and a multiplet for the aromatic protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the nitrile carbon, the methylene carbon, and the aromatic carbons.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methylene Protons | ~3.8 | Singlet | -CH₂- |
| Aromatic Protons | ~7.2-7.5 | Multiplet | Ar-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Nitrile Carbon | ~117 | -C≡N |
| Methylene Carbon | ~22 | -CH₂- |
| Aromatic Carbons | ~127-134 | Ar-C |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~2250 (sharp, strong) |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2950 |
| C=C (Aromatic) | ~1450-1600 |
| C-Cl | ~750 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₈H₆ClN, and its molecular weight is approximately 151.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 151 and an isotope peak (M+2) at m/z 153 with a characteristic ~3:1 ratio for the presence of one chlorine atom.
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the synthesis pathway and the analytical workflow for the validation of this compound.
Caption: Synthesis of this compound.
References
Confirming the Structure of 2-Chlorobenzyl Cyanide: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Chlorobenzyl cyanide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and a logical workflow for structural confirmation.
The precise structural confirmation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, offering detailed insights into the molecular framework. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, providing a clear comparison with its structural isomers and the parent compound, benzyl (B1604629) cyanide, to facilitate unambiguous identification.
Comparative NMR Data Analysis
The structural nuances arising from the position of the chlorine substituent on the benzene (B151609) ring, or its absence, are clearly reflected in the ¹H and ¹³C NMR spectra. The following tables summarize the key NMR data for this compound and its comparators.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | Aromatic-H | 7.2-7.5 | Complex Multiplet |
| Methylene (-CH₂) | ~3.9-4.1 | Singlet | |
| Benzyl cyanide | Aromatic-H | ~7.3 | Multiplet |
| Methylene (-CH₂) | ~3.7 | Singlet | |
| 4-Chlorobenzyl cyanide | Aromatic-H | ~7.3-7.4 | Multiplet |
| Methylene (-CH₂) | ~3.7 | Singlet |
Table 2: ¹³C NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ) ppm |
| This compound | Cyanide (-CN) | Downfield |
| Aromatic-C (substituted) | 125-150 | |
| Aromatic-C | 125-150 | |
| Methylene (-CH₂) | Aliphatic region | |
| Benzyl cyanide | Cyanide (-CN) | ~118 |
| Aromatic-C (substituted) | ~132 | |
| Aromatic-C | ~127-129 | |
| Methylene (-CH₂) | ~23 | |
| 4-Chlorobenzyl cyanide | Cyanide (-CN) | ~117 |
| Aromatic-C (substituted) | ~134, ~130 | |
| Aromatic-C | ~129 | |
| Methylene (-CH₂) | ~22 |
Note: The chemical shifts for this compound are predicted values based on typical chemical shift ranges and data from structurally similar compounds.[1]
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the solid sample (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine analysis.
-
¹H NMR:
-
Number of Scans: 8 to 16 scans are generally adequate.
-
Relaxation Delay: A 1-2 second relaxation delay between scans is standard.
-
Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic compounds.
-
-
¹³C NMR:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A 2-5 second relaxation delay is recommended.
-
Spectral Width: A spectral width of 0-220 ppm is standard.
-
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.
Caption: Workflow for this compound structure confirmation.
By following this systematic approach, researchers can confidently confirm the structure of this compound and distinguish it from its isomers and related compounds, ensuring the integrity of their chemical entities for further research and development.
References
Comparative Reactivity of 2-Chlorobenzyl Cyanide vs. 4-Chlorobenzyl Cyanide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is critical for optimizing synthetic routes and developing novel molecular entities. This guide provides a detailed comparison of the reactivity of 2-Chlorobenzyl cyanide and 4-Chlorobenzyl cyanide, focusing on their synthesis and subsequent chemical transformations. The information presented is supported by available experimental data and established principles of organic chemistry.
Introduction
This compound and 4-Chlorobenzyl cyanide are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their utility stems from the reactive nitrile group and the benzylic carbon, which can be readily transformed into other functional groups. The position of the chlorine atom on the phenyl ring—ortho in the 2-isomer and para in the 4-isomer—imparts distinct electronic and steric characteristics that significantly influence their reactivity. This guide explores these differences, providing a comparative analysis to aid in the selection and application of these reagents.
Synthesis via Nucleophilic Substitution
The most common route to synthesizing both this compound and 4-Chlorobenzyl cyanide is through the nucleophilic substitution of the corresponding chlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide.[2][3] This reaction typically proceeds via an Sₙ2 mechanism, where the cyanide anion acts as the nucleophile, displacing the chloride leaving group from the benzylic carbon.[2]
Comparative Synthesis Data
| Product | Precursor | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzyl cyanide | 4-Chlorobenzyl chloride | Tributylbenzylammonium chloride | Water | 90 | 3 | 91 | [4][5] |
| This compound | 2-Chlorobenzyl chloride | Not specified | Not specified | Not specified | Not specified | >81 (inferred for p-isomer) | [2][6] |
Note: The yield for this compound is inferred from a general statement for chlorobenzyl cyanides and a specific example for the para isomer.[2][6] A direct, side-by-side experimental comparison under identical conditions was not found in the surveyed literature.
Discussion of Reactivity in Synthesis
The formation of these benzyl (B1604629) cyanides is a classic example of an Sₙ2 reaction. The reactivity of the precursor chlorobenzyl chlorides is influenced by both electronic and steric effects imparted by the chlorine substituent.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group via induction and an electron-donating group through resonance. In the Sₙ2 transition state, there is a buildup of negative charge on the nucleophile and the leaving group, and the central carbon is electron-rich. An electron-withdrawing substituent on the phenyl ring can stabilize the partial negative charge on the benzylic carbon through the pi system, thus accelerating the reaction. However, the strong inductive effect of chlorine deactivates the ring. For the para-substituent, both inductive and resonance effects are significant. For the ortho-substituent, the inductive effect is generally considered to be stronger due to proximity to the reaction center.
-
Steric Effects: The ortho-chloro substituent in 2-chlorobenzyl chloride presents a greater steric hindrance to the incoming nucleophile compared to the para-chloro substituent in 4-chlorobenzyl chloride. This steric hindrance can raise the energy of the Sₙ2 transition state, thereby slowing down the reaction rate.
Based on these principles, one would predict that the synthesis of 4-Chlorobenzyl cyanide might be faster and higher yielding than that of this compound due to the reduced steric hindrance at the reaction center. The high reported yield of 91% for the 4-isomer supports its efficient formation.[4][5]
Experimental Protocols for Synthesis
Synthesis of 4-Chlorobenzyl Cyanide
A well-documented procedure for the synthesis of 4-Chlorobenzyl cyanide is as follows:
Materials:
-
4-Chlorobenzyl chloride
-
Sodium cyanide
-
Tributylbenzylammonium chloride (phase-transfer catalyst)
-
Water
Procedure:
-
A reaction vessel is charged with 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.[4]
-
The mixture is heated to 90 °C with stirring.[4]
-
Molten 4-chlorobenzyl chloride (644 g, 4 mol) is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at 90 °C.[4]
-
After the addition is complete, the mixture is stirred for an additional 2 hours.[4]
-
The mixture is then cooled to approximately 35 °C, and the organic phase is separated.[4]
-
The organic phase is washed with water and purified by fractionation to yield 4-chlorobenzyl cyanide.[4]
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide.[2] Phase-transfer catalysis is often employed to enhance the reaction rate and yield.[2]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide or Potassium cyanide
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
An organic solvent and water (for a two-phase system)
Procedure:
-
2-Chlorobenzyl chloride is dissolved in a suitable organic solvent.
-
An aqueous solution of sodium or potassium cyanide is prepared.
-
A phase-transfer catalyst is added to the reaction mixture.
-
The mixture is heated under reflux with vigorous stirring for several hours.[2]
-
Reaction progress can be monitored by techniques such as TLC or GC.
-
Upon completion, the organic phase is separated, washed, dried, and the solvent is removed. The product is then purified, typically by distillation under reduced pressure.
Comparative Reactivity in Subsequent Reactions
The nitrile group of both 2- and 4-Chlorobenzyl cyanide can undergo a variety of chemical transformations, most notably hydrolysis to carboxylic acids and reduction to primary amines.
Hydrolysis to Chlorophenylacetic Acids
The hydrolysis of the nitrile group can be performed under acidic or basic conditions to yield the corresponding chlorophenylacetic acid.[7]
-
General Reaction: R-CH₂-CN + 2 H₂O → R-CH₂-COOH + NH₃ (where R is 2-chlorophenyl or 4-chlorophenyl)
While specific kinetic data for the hydrolysis of these two isomers is not available, the electronic effects of the chlorine substituent would influence the reaction rate. The electron-withdrawing nature of the chlorine atom would make the carbon of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Due to the closer proximity of the chlorine atom in the 2-isomer, its inductive effect is stronger, which might lead to a slightly faster rate of hydrolysis compared to the 4-isomer.
Reduction to Chlorophenethylamines
The reduction of the nitrile group to a primary amine is a common and useful transformation, often achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).[7]
-
General Reaction: R-CH₂-CN + 2 H₂ → R-CH₂-CH₂-NH₂ (where R is 2-chlorophenyl or 4-chlorophenyl)
The electronic effects of the chlorine substituent are less likely to have a dramatic impact on the rate of catalytic hydrogenation, as the reaction occurs on the surface of the catalyst. However, steric hindrance from the ortho-chloro group in this compound could potentially influence the binding of the molecule to the catalyst surface, possibly leading to a slower reaction rate compared to the 4-isomer.
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the synthesis of chlorobenzyl cyanides.
Caption: Factors influencing the relative reactivity of chlorobenzyl chlorides.
Conclusion
In comparing the reactivity of this compound and 4-Chlorobenzyl cyanide, the position of the chlorine substituent is the determining factor.
-
In their synthesis from the corresponding chlorobenzyl chlorides via an Sₙ2 reaction, 4-Chlorobenzyl chloride is expected to be more reactive due to lower steric hindrance, which is supported by a high reported experimental yield.[4][5] 2-Chlorobenzyl chloride, with its ortho-substituent, likely reacts more slowly due to greater steric congestion around the benzylic carbon.
-
In subsequent reactions of the cyanide products, the electronic effects of the chlorine atom become more prominent. For reactions where the nitrile carbon is the electrophilic center, such as hydrolysis, the stronger inductive effect of the ortho-chloro group in this compound may lead to a modest increase in reactivity. Conversely, for reactions involving the approach of a reagent to the nitrile group, such as catalytic hydrogenation, the steric bulk of the ortho-chloro substituent could potentially decrease the reaction rate.
For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic transformation being considered. For the synthesis of the benzyl cyanide itself, the 4-chloro isomer appears to be formed more efficiently. For subsequent reactions, the desired reactivity profile, influenced by a balance of electronic and steric effects, will guide the selection of the appropriate isomer. Further kinetic studies are warranted to provide a more definitive quantitative comparison of the reactivity of these two important synthetic intermediates.
References
- 1. 4-Chlorobenzyl Cyanide|Pharmaceutical Intermediate [benchchem.com]
- 2. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 3. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 4. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. snowhitechem.com [snowhitechem.com]
- 7. 3-Chlorobenzyl Cyanide [benchchem.com]
Comparison of synthesis yields for 2-Chlorobenzyl cyanide using different catalysts
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chlorobenzyl cyanide is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, focusing on synthesis yields and detailed experimental protocols. The primary route for this synthesis is the nucleophilic substitution of 2-chlorobenzyl chloride with an alkali metal cyanide. The use of catalysts is crucial for achieving high yields and reaction efficiency.
Comparison of Catalytic Systems
The two main catalytic systems employed for the synthesis of this compound are Phase-Transfer Catalysis (PTC) and Copper-Catalyzed Cyanation.
Phase-Transfer Catalysis (PTC) is a highly effective method that facilitates the reaction between reactants in immiscible phases, typically an aqueous solution of the cyanide salt and an organic solution of the benzyl (B1604629) chloride.[1] Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that transport the cyanide anion from the aqueous phase to the organic phase, where the reaction occurs.[1] This method often leads to high yields and avoids the need for expensive, anhydrous polar aprotic solvents.[1]
Copper-Catalyzed Cyanation offers an alternative approach, particularly with the use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[2] This method, while potentially requiring higher temperatures, provides a greener alternative to the use of simple alkali metal cyanides.[1][2]
The following table summarizes the performance of different catalysts in the synthesis of this compound and its analogs.
| Catalyst/Method | Cyanide Source | Substrate | Reaction Conditions | Yield (%) | Reference |
| Phase-Transfer Catalysis | |||||
| Tetradecyldimethylbenzylammonium chloride | Sodium Cyanide | 2-Chlorobenzyl chloride | Boiling aqueous solution, 1 hour | >90% (conversion) | [3] |
| Quaternary Ammonium Salt (unspecified) | Sodium Cyanide | p-Chlorobenzyl chloride | Water, 85°C, 4 hours | Not specified | [4] |
| Tetra-n-butylammonium chloride | Sodium Cyanide | p-Chlorobenzyl chloride | Water, 70-85°C, 3.5 hours | 100% (selectivity) | [5] |
| Copper-Catalyzed Cyanation | |||||
| Copper Iodide (CuI) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 2-Methylbenzyl chloride | Toluene, 180°C, 20 hours | Similar to 4- and 3-methylbenzyl chlorides (high yields) | [2] |
| Copper Iodide (CuI) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 4-Chlorobenzyl chloride | Toluene, 180°C, 20 hours | Lower than fluoro- and methyl-substituted analogs | [2] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is based on a general procedure for the synthesis of benzyl cyanides using a quaternary ammonium salt as a phase-transfer catalyst.[3]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetradecyldimethylbenzylammonium chloride
-
Water
-
Toluene
-
Separatory funnel
-
Round-bottom flask with reflux condenser and stirring apparatus
Procedure:
-
Prepare a 40% aqueous solution of sodium cyanide.
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add the aqueous sodium cyanide solution.
-
Add 0.5-1.0 mol% of tetradecyldimethylbenzylammonium chloride to the cyanide solution.
-
Heat the mixture to boiling with vigorous stirring.
-
Slowly add 2-chlorobenzyl chloride dropwise over a period of 20 minutes. A 1.1 molar excess of sodium cyanide to 2-chlorobenzyl chloride is recommended.
-
Continue stirring the mixture under reflux for one hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic phase from the aqueous phase using a separatory funnel.
-
The crude this compound in the organic phase can be purified by distillation.
Protocol 2: Synthesis of this compound using Copper Catalysis
This protocol is adapted from a procedure for the copper-catalyzed cyanation of benzyl chlorides using potassium ferrocyanide.[2]
Materials:
-
2-Chlorobenzyl chloride
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Copper iodide (CuI)
-
Toluene
-
Reaction tube or pressure vessel
-
Gas chromatography apparatus for analysis
Procedure:
-
To a reaction tube, add copper iodide (20-50 mol%) and toluene.
-
Add potassium ferrocyanide (0.5 equivalents relative to the benzyl chloride).
-
Add 2-chlorobenzyl chloride (1 equivalent).
-
Seal the reaction tube and heat the mixture to 180°C with stirring for 20 hours.
-
After cooling the reaction mixture to room temperature, the product yield can be determined by gas chromatography.
-
The product can be purified by column chromatography or distillation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. snowhitechem.com [snowhitechem.com]
- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-Chlorobenzyl Cyanide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of synthesized 2-Chlorobenzyl cyanide. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their needs. The purity of this compound, a key intermediate in the synthesis of various compounds, including pharmaceuticals, is critical for ensuring the safety and efficacy of the final product.
Synthesis and Potential Impurities
The most common method for synthesizing this compound is through the nucleophilic substitution reaction of o-chlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide.[1] This reaction, typically an Sₙ2 mechanism, involves the displacement of the chloride ion from the benzylic carbon by the cyanide anion.[1]
Given this synthetic route, several impurities may be present in the final product:
-
Unreacted Starting Materials: Residual o-chlorobenzyl chloride.
-
By-products: Small amounts of the isomeric benzyl (B1604629) isocyanide.
-
Residual Salts: Inorganic cyanide salts (e.g., NaCl, KCN) if the purification process is incomplete.[1]
-
Positional Isomers: Impurities such as 4-chlorobenzyl cyanide could be present if the initial starting material, o-chlorobenzyl chloride, was not isomerically pure.
GC-MS for Purity Analysis: An Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification and quantification.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard procedure for the purity assessment of this compound using GC-MS.
Instrumentation:
-
A gas chromatograph system coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Conditions:
| Parameter | Value |
| GC Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |
| Injector Temperature | 250 °C[2] |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C. Hold at 250 °C for 5 min.[2] |
| MS Transfer Line Temp. | 280 °C[2] |
| Ion Source Temperature | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Scan Range | m/z 40-400[2] |
Data Presentation and Interpretation
The purity of the this compound sample is determined by calculating the relative peak area percentage in the total ion chromatogram (TIC). The identity of the main peak and any impurity peaks are confirmed by comparing their mass spectra with reference spectra from a library (e.g., NIST).
Table 1: Hypothetical GC-MS Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Compound Identity | Relative Peak Area (%) |
| 1 | 8.5 | o-Chlorobenzyl chloride (Impurity) | 0.8 |
| 2 | 10.2 | This compound | 99.0 |
| 3 | 11.5 | Unknown Impurity | 0.2 |
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow from synthesis to the final purity assessment of this compound.
Caption: Workflow for the synthesis and purity verification of this compound.
Comparison with Alternative Analytical Methods
While GC-MS is a highly effective method, other techniques can also be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is a common alternative, particularly for less volatile or thermally labile compounds.
Table 2: Comparison of GC-MS and HPLC for Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility/boiling point and partitioning between a gas mobile phase and a solid/liquid stationary phase.[2] | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] |
| Analyte Requirement | Must be volatile and thermally stable.[2] | A wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | May be required for non-volatile compounds to increase volatility.[2] | Generally not required, making sample preparation simpler.[2] |
| Detector | Mass Spectrometer provides structural information for definitive identification. | Various detectors (UV, DAD, FLD); MS can be coupled (LC-MS) for structural info. |
| Sensitivity | Typically offers very high sensitivity, especially in Selected Ion Monitoring (SIM) mode. | High sensitivity, which varies depending on the detector used. |
| Impurity Identification | Excellent for identifying unknown impurities due to mass spectral libraries. | Identification of unknowns can be more challenging without an MS detector. |
| Application | Ideal for purity testing, impurity profiling, and identification of volatile and semi-volatile organic compounds. | Widely used for purity determination, quantification of active pharmaceutical ingredients (APIs), and analysis of related substances.[3][4] |
Conclusion
For the purity assessment of synthesized this compound, GC-MS stands out as a superior technique. Its ability to separate volatile compounds effectively and provide definitive structural information through mass spectrometry makes it an invaluable tool for identifying and quantifying the target compound and any potential impurities. While HPLC is a viable alternative, the direct structural elucidation capabilities of GC-MS provide a higher level of confidence in the analytical results, which is paramount in research and drug development settings. The choice of method should ultimately be guided by the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.
References
A Comparative Benchmarking of Synthetic Routes to 2-Chlorobenzyl Cyanide: Established Methods vs. Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established industrial methods and novel synthetic strategies for the production of 2-chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present a detailed analysis of reaction parameters, yields, safety considerations, and environmental impact, supported by experimental protocols and quantitative data.
Executive Summary
The traditional synthesis of this compound via nucleophilic substitution of 2-chlorobenzyl chloride with alkali metal cyanides remains a robust and high-yielding method. However, concerns over the use of highly toxic cyanides and the push for greener chemistry have spurred the development of novel synthetic routes. This guide benchmarks the established methods against emerging technologies, including copper-catalyzed cyanation with a less toxic cyanide source and direct cyanation of 2-chlorobenzyl alcohol, offering researchers a clear overview of the current state of synthesis for this important compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for the different synthetic routes to this compound.
Table 1: Comparison of Established Synthetic Routes
| Parameter | Route 1: Classical Cyanation | Route 2: Phase-Transfer Catalysis | Route 3: From 2-Chlorotoluene |
| Starting Material | 2-Chlorobenzyl chloride | 2-Chlorobenzyl chloride | 2-Chlorotoluene |
| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Catalyst | None | Quaternary Ammonium Salt | Radical Initiator (for chlorination) |
| Solvent | Ethanol/Water | Biphasic (e.g., Toluene (B28343)/Water) | Chlorobenzene (for chlorination) |
| Temperature | 80-100 °C | 60-90 °C | 110-130 °C (chlorination) |
| Reaction Time | 4-6 hours | 2-4 hours | 8-10 hours (chlorination) + cyanation time |
| Yield | 80-90%[1] | >90%[2] | Variable, depends on chlorination selectivity |
| Key Advantages | Well-established, high yield | Faster reaction, milder conditions, high yield[3] | Utilizes a cheaper starting material |
| Key Disadvantages | Use of highly toxic NaCN, requires higher temperatures | Requires a catalyst, potential for emulsion formation | Multi-step process, potential for over-chlorination |
Table 2: Comparison of New Synthetic Methods
| Parameter | Route 4: Copper-Catalyzed Cyanation | Route 5: Boron-Catalyzed Direct Cyanation |
| Starting Material | 2-Chlorobenzyl chloride | 2-Chlorobenzyl alcohol |
| Cyanide Source | Potassium Ferrocyanide (K4[Fe(CN)6]) | Isopropenyl Isonitrile |
| Catalyst | Copper(I) Iodide (CuI) | Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) |
| Solvent | Toluene | Dichloromethane |
| Temperature | 180 °C (in a sealed tube) | Room Temperature |
| Reaction Time | 20 hours | 12 hours |
| Yield | up to 85% (for benzyl (B1604629) chlorides in general)[4] | Good to excellent yields (for benzyl alcohols in general)[5][6] |
| Key Advantages | Uses a much less toxic cyanide source[4] | Milder reaction conditions, avoids the use of toxic metal cyanides, direct conversion of alcohols[5][6] |
| Key Disadvantages | High temperature and pressure, long reaction time | Requires a specialized isonitrile reagent and a relatively expensive catalyst |
Experimental Workflow and Signaling Pathways
The logical workflow for selecting a synthetic method involves evaluating factors such as starting material availability, safety constraints, and desired process efficiency.
Caption: Logical workflow for the selection of a synthetic route.
Experimental Protocols
Route 2: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted benzyl cyanides using phase-transfer catalysis.[2]
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add sodium cyanide (1.1 eq) and water.
-
Heat the mixture to 40°C with vigorous stirring to dissolve the sodium cyanide.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).
-
Add a solution of 2-chlorobenzyl chloride (1.0 eq) in toluene dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 40-60°C.
-
After the addition is complete, heat the reaction mixture to 85°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Route 4: Copper-Catalyzed Cyanation of 2-Chlorobenzyl Chloride with Potassium Ferrocyanide
This protocol is based on a general method for the copper-catalyzed cyanation of benzyl chlorides.[4]
Materials:
-
2-Chlorobenzyl chloride
-
Potassium ferrocyanide (K4[Fe(CN)6])
-
Copper(I) iodide (CuI)
-
Toluene
Procedure:
-
To a sealed tube, add 2-chlorobenzyl chloride (1.0 eq), potassium ferrocyanide (0.5 eq), and copper(I) iodide (20 mol%).
-
Add dry toluene to the tube.
-
Seal the tube and heat the reaction mixture to 180°C in an oil bath for 20 hours with stirring.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Route 5: Boron Lewis Acid-Catalyzed Direct Cyanation of 2-Chlorobenzyl Alcohol
This protocol is adapted from a general method for the direct cyanation of benzyl alcohols.[5][6]
Materials:
-
2-Chlorobenzyl alcohol
-
Isopropenyl isonitrile
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve 2-chlorobenzyl alcohol (1.0 eq) in dry dichloromethane.
-
Add tris(pentafluorophenyl)borane (5 mol%) to the solution.
-
Add isopropenyl isonitrile (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion and Future Outlook
The established methods for the synthesis of this compound, particularly with the use of phase-transfer catalysis, offer a reliable and efficient route for large-scale production. However, the inherent toxicity of sodium cyanide remains a significant drawback.
The newer methods present promising alternatives. The copper-catalyzed reaction with potassium ferrocyanide significantly reduces the toxicity of the cyanide source, although it requires harsh reaction conditions. The boron-catalyzed direct cyanation of 2-chlorobenzyl alcohol is a particularly attractive green alternative, proceeding under mild conditions and avoiding the need for a pre-functionalized starting material. Further research to optimize the reaction conditions, reduce catalyst loading, and explore more cost-effective cyanide sources for these novel methods will be crucial for their industrial implementation. The development of photoredox-catalyzed approaches also holds potential for highly selective and environmentally benign syntheses. Researchers and process chemists are encouraged to consider these new methodologies to develop safer, more sustainable, and efficient syntheses of this compound.
References
- 1. Sciencemadness Discussion Board - Copper catalyzed cyanations of benzyl chlorides with potassium ferrocyanide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. snowhitechem.com [snowhitechem.com]
- 3. This compound | 2856-63-5 | Benchchem [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [mdpi.com]
- 6. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Benzyl Cyanide Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of benzyl (B1604629) cyanide derivatives participating in nucleophilic substitution reactions, both as electrophiles (in the form of substituted benzyl halides leading to their synthesis) and as nucleophiles (in alkylation reactions). The objective is to offer a clear understanding of how substituents on the aromatic ring influence reaction rates and mechanisms, supported by experimental data.
I. Benzyl Cyanide Derivatives as Electrophiles: Reactivity of Substituted Benzyl Halides
The synthesis of benzyl cyanide and its derivatives typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, most commonly sodium or potassium cyanide. This reaction is a cornerstone in the synthesis of many pharmaceutical intermediates. The reactivity of the benzyl halide is highly sensitive to the electronic nature of the substituents on the benzene (B151609) ring.
The reaction can proceed through an S(_N)1 or S(_N)2 mechanism, or often, a borderline mechanism. The stability of the potential benzylic carbocation plays a crucial role. Electron-donating groups (EDGs) on the phenyl ring can stabilize a carbocation intermediate, favoring an S(_N)1 pathway, while electron-withdrawing groups (EWGs) disfavor carbocation formation, making the concerted S(_N)2 mechanism more likely.
Comparative Kinetic Data
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides
| Substituent (X in X-C₆H₄CH₂Cl) | σ⁺ Value | Rate Constant (k_solv) in 20% MeCN/H₂O at 25°C (s⁻¹)[1] |
| 4-OCH₃ | -0.78 | 2.2 |
| 4-CH₃ | -0.31 | 1.5 x 10⁻² |
| H | 0 | 1.8 x 10⁻⁵ |
| 4-Cl | 0.11 | 3.5 x 10⁻⁶ |
| 3-Cl | 0.37 | 3.1 x 10⁻⁷ |
| 3-NO₂ | 0.67 | 3.4 x 10⁻⁸ |
| 3,4-(NO₂)₂ | 1.45 | 1.1 x 10⁻⁸ |
Data sourced from a study on the solvolysis of ring-substituted benzyl chlorides[1].
The data clearly shows that electron-donating groups like methoxy (B1213986) and methyl significantly accelerate the reaction, while electron-withdrawing groups like chloro and nitro retard it. This is consistent with the development of a positive charge at the benzylic carbon in the transition state.
A Hammett plot of log(k/k₀) versus the substituent constant σ⁺ often reveals the mechanism. For benzyl systems, a non-linear, V-shaped plot can indicate a change in the rate-determining step or mechanism across the series of substituents[2][3]. For substituents that can stabilize a positive charge through resonance (EDGs), the reaction constant (ρ) is large and negative, indicative of an S(_N)1-like mechanism. For EWGs, the ρ value is smaller, suggesting a more S(_N)2-like character[3]. For a related oxidation reaction of para-substituted benzyl chlorides, a ρ value of -1.711 was observed, confirming that electron-donating groups enhance the reaction rate[2].
II. Benzyl Cyanide Derivatives as Nucleophiles: Reactivity in Alkylation Reactions
The methylene (B1212753) bridge in benzyl cyanide is acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the phenyl ring. This allows benzyl cyanide to be deprotonated by a suitable base to form a potent nucleophile, which can then undergo alkylation.
The nucleophilicity of the carbanion derived from a substituted benzyl cyanide is influenced by the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups are expected to increase the acidity of the benzylic protons, facilitating the formation of the carbanion. However, these groups also stabilize the carbanion, potentially decreasing its nucleophilicity. Conversely, electron-donating groups may decrease the acidity but increase the nucleophilicity of the resulting carbanion.
Comparative Reactivity Data
Direct kinetic studies comparing the nucleophilicity of a series of substituted benzyl cyanide anions are scarce. However, the yields from competitive alkylation reactions can provide a qualitative comparison of reactivity. The following data shows the yields of α-alkylation of phenylacetonitrile (B145931) with various substituted benzyl alcohols.
Table 2: Yields of α-Alkylation of Phenylacetonitrile with Substituted Benzyl Alcohols
| Benzyl Alcohol Substituent | Reaction Time (h) | Isolated Yield (%)[1] |
| 4-Methyl | 24 | 85 |
| 4-Methoxy | 24 | 82 |
| 4-Fluoro | 24 | 78 |
| 4-Chloro | 24 | 75 |
| 4-(Trifluoromethyl) | 24 | 65 |
| 2-Chloro | 24 | 68 |
Data from a study on the base-promoted α-alkylation of arylacetonitriles with alcohols[1].
While this table reflects the reactivity of the electrophile (the benzyl alcohol derivative), it demonstrates the successful use of the benzyl cyanide anion as a nucleophile. To more directly assess the nucleophilicity of substituted benzyl cyanides, we can infer trends from the pKa values of the benzylic protons. A lower pKa indicates a more stable carbanion, which is generally a weaker nucleophile. The pKa of the benzylic C-H bond in a series of substituted toluenes in DMSO provides a useful analogy.
Table 3: pKa Values of Substituted Toluenes in DMSO
| Substituent (X in X-C₆H₄CH₃) | pKa[4] |
| 4-OCH₃ | 42.5 |
| 4-CH₃ | 42.2 |
| H | 42.0 |
| 4-Cl | 40.7 |
| 4-CN | 38.0 |
| 4-NO₂ | 36.2 |
These values are for substituted toluenes and serve as an estimate for the relative acidities of the corresponding benzyl cyanides.
The trend shows that electron-withdrawing groups decrease the pKa, making the proton more acidic and the corresponding carbanion more stable. This increased stability generally correlates with decreased nucleophilicity. Therefore, benzyl cyanides with electron-donating groups are expected to be more potent nucleophiles in alkylation reactions.
Experimental Protocols
Kinetic Analysis of Nucleophilic Substitution of Substituted Benzyl Halides
A common method for monitoring the kinetics of these reactions is by following the disappearance of the reactant or the appearance of the product over time using chromatography or spectroscopy.
Protocol: Kinetic Measurement by HPLC
-
Solution Preparation: Prepare stock solutions of the substituted benzyl halide (e.g., 0.01 M) and sodium cyanide (e.g., 0.1 M) in a suitable solvent such as ethanol (B145695) or DMSO.
-
Reaction Initiation: Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath. Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel with vigorous stirring. Start a timer immediately.
-
Aliquoting and Quenching: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and quench the reaction by adding it to a vial containing a quenching solution (e.g., a dilute acid to neutralize the cyanide).
-
HPLC Analysis: Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the remaining benzyl halide or the formed benzyl cyanide. A suitable mobile phase for the separation of benzyl cyanide derivatives is a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric or formic acid)[5].
-
Data Analysis: Plot the concentration of the benzyl halide versus time. For a pseudo-first-order condition (with a large excess of cyanide), a plot of ln[benzyl halide] vs. time will be linear, and the slope will be -k_{obs}. The second-order rate constant (k₂) is obtained by dividing k_{obs} by the concentration of cyanide.
α-Alkylation of Benzyl Cyanide and Analysis
This protocol describes a typical procedure for the alkylation of a benzyl cyanide derivative.
Protocol: Alkylation of Phenylacetonitrile with a Benzyl Halide
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile (1 equivalent) in a dry aprotic solvent such as THF or DMSO.
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) portion-wise. Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: Add the electrophile (e.g., a substituted benzyl bromide, 1 equivalent) dropwise to the solution of the carbanion.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General mechanisms for SN1 and SN2 reactions.
Caption: Experimental workflow for kinetic analysis.
Caption: Logical workflow for α-alkylation of benzyl cyanide.
References
A Comparative Guide to the Synthesis of 2-Chlorobenzyl Cyanide: An Analysis of Kinetic Data
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-Chlorobenzyl cyanide, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of significant interest. This guide provides a comparative analysis of the kinetic data for its synthesis, focusing on the prevalent nucleophilic substitution pathway and the impact of catalytic systems. While specific kinetic data for this compound is limited in publicly available literature, this guide draws upon established principles of reaction kinetics and data from closely related analogues to provide a comprehensive overview.
Executive Summary
The primary industrial route to this compound is the bimolecular nucleophilic substitution (SN2) reaction of 2-chlorobenzyl chloride with an alkali metal cyanide. The reaction rate is significantly enhanced by the use of phase-transfer catalysis (PTC), which facilitates the transport of the cyanide nucleophile from an aqueous phase to the organic phase containing the substrate. This guide presents a comparison of the conventional synthesis method with the PTC-catalyzed approach, highlighting the kinetic advantages of the latter. Additionally, alternative cyanating agents are discussed as potential, albeit less common, synthetic routes.
Data Presentation: A Comparative Overview
| Parameter | Conventional Method (Uncatalyzed) | Phase-Transfer Catalysis (PTC) Method | Alternative Method (Cu/Pd Catalyzed) |
| Reaction Type | SN2 | SN2 | Catalytic Nucleophilic Substitution |
| Typical Reactants | 2-Chlorobenzyl chloride, Sodium Cyanide | 2-Chlorobenzyl chloride, Sodium Cyanide, Phase-Transfer Catalyst | 2-Chlorobenzyl chloride, K4[Fe(CN)6] |
| Solvent System | Ethanol (B145695)/Water, DMF, Acetonitrile | Biphasic (e.g., Toluene/Water) | Toluene |
| Catalyst | None | Quaternary Ammonium Salts (e.g., TBAB) | Copper or Palladium complexes |
| Reaction Temperature | 80-100 °C | 60-85 °C | High Temperature (e.g., 180 °C) |
| Reaction Time | Several hours to over a day | Significantly shorter (e.g., 0.5-4 hours) | Several hours |
| Yield | Moderate to Good | High to Excellent | Moderate to Good |
| Selectivity | Good | High | Good |
| Kinetic Profile | Second-order kinetics | Pseudo-first-order under certain conditions | Complex, dependent on catalyst cycle |
Note: TBAB = Tetrabutylammonium Bromide, DMF = Dimethylformamide.
Experimental Protocols
Synthesis of this compound via Conventional Method
This protocol describes a typical laboratory-scale synthesis without a phase-transfer catalyst.
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in a mixture of ethanol and water.
-
Add 2-chlorobenzyl chloride to the solution.
-
Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography or Thin Layer Chromatography).
-
Continue heating until the starting material is consumed (typically several hours).
-
After completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction to isolate the product.
-
Purify the crude product by distillation under reduced pressure.
Synthesis of this compound via Phase-Transfer Catalysis (PTC)
This protocol outlines the synthesis using a phase-transfer catalyst to enhance the reaction rate.
Materials:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Toluene
-
Water
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Round-bottom flask with mechanical stirrer
-
Heating mantle
Procedure:
-
Prepare an aqueous solution of sodium cyanide in a round-bottom flask.
-
Add the phase-transfer catalyst (e.g., TBAB) to the aqueous solution.
-
In a separate vessel, dissolve 2-chlorobenzyl chloride in toluene.
-
Add the organic solution to the aqueous solution in the reaction flask.
-
Heat the biphasic mixture to the desired temperature (e.g., 70-85 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by analyzing samples from the organic layer.
-
Upon completion (typically within a few hours), cool the mixture to room temperature.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Kinetic Analysis of the Synthesis Reaction
A general protocol for studying the kinetics of the reaction is as follows:
Materials and Equipment:
-
Reactants and solvents as per the chosen synthesis method.
-
Thermostated reaction vessel.
-
Sampling apparatus.
-
Analytical instrument for quantitative analysis (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatograph - HPLC).
-
Internal standard for chromatography.
Procedure:
-
Charge the thermostated reactor with the solvent and reactants (except for the limiting reactant, which will be added to initiate the reaction).
-
Allow the mixture to reach the desired reaction temperature and thermal equilibrium.
-
Initiate the reaction by adding the limiting reactant.
-
Start the timer and begin sampling at regular intervals.
-
Quench the reaction in each sample immediately (e.g., by rapid cooling and dilution).
-
Prepare the samples for analysis by adding a known amount of an internal standard.
-
Analyze the samples using the chosen chromatographic method to determine the concentration of the reactant and product over time.
-
Plot the concentration data versus time to determine the reaction rate and order.
-
Repeat the experiment at different temperatures to determine the activation energy.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Conventional SN2 pathway for this compound synthesis.
Caption: Mechanism of Phase-Transfer Catalysis in the synthesis.
Caption: General workflow for conducting a kinetic study of the synthesis.
Conclusion
The synthesis of this compound is a classic example of an SN2 reaction where the choice of methodology significantly impacts the process efficiency. The use of phase-transfer catalysis offers a substantial kinetic advantage over the conventional uncatalyzed reaction, leading to faster reaction times, higher yields, and milder reaction conditions. For industrial applications, the PTC method is clearly superior. While alternative cyanating agents exist, they often require more stringent conditions or more expensive catalysts. The provided protocols and diagrams offer a framework for researchers to conduct their own kinetic analyses and optimize the synthesis of this important chemical intermediate.
A Comparative Guide to Isomeric Purity Analysis of Chlorobenzyl Cyanide Products
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control for pharmaceutical intermediates like chlorobenzyl cyanide. The presence of positional isomers (2-chlorobenzyl cyanide, 3-chlorobenzyl cyanide, and 4-chlorobenzyl cyanide) can significantly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective performances with supporting experimental data.
Performance Comparison of Analytical Methods
The choice between HPLC and GC for the isomeric purity analysis of chlorobenzyl cyanide hinges on several factors, including the required resolution, sensitivity, sample throughput, and the thermal stability of the analytes. The following table summarizes the key performance characteristics of each technique for this specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase. | Separation is based on the volatility and differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase. |
| Resolution of Isomers | Excellent baseline separation of 2-, 3-, and 4-chlorobenzyl cyanide isomers can be readily achieved with optimized column chemistry (e.g., C18) and mobile phase composition. | Good separation of the isomers is achievable, often with high-resolution capillary columns. Derivatization may sometimes be employed to improve peak shape and resolution. |
| Sensitivity | Typically offers good sensitivity with UV detection, with limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. | Can offer higher sensitivity, especially when coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). LODs can reach the pg/mL level.[1] |
| Analysis Time | Ranging from 10 to 30 minutes, depending on the column and gradient program. | Generally faster for volatile compounds, with run times typically under 20 minutes. |
| Sample Preparation | Simple dissolution in a suitable solvent is usually sufficient. | May require derivatization to improve volatility and thermal stability, although direct injection is often possible for these compounds. |
| Instrumentation Cost | Moderately expensive. | Generally less expensive for a basic GC system, but can be comparable to or exceed HPLC costs when equipped with advanced detectors like a mass spectrometer. |
| Key Advantages | - Wide applicability to a broad range of compounds.- Analysis at ambient temperature, avoiding thermal degradation.- Robust and reproducible. | - High separation efficiency.- High sensitivity, especially with specific detectors.- Faster analysis for volatile compounds. |
| Key Limitations | - Lower separation efficiency compared to capillary GC.- Mobile phase consumption can be significant. | - Limited to thermally stable and volatile compounds.- Potential for thermal degradation of analytes in the injector or column. |
Experimental Protocols
Reproducible and reliable results are contingent on well-defined experimental protocols. The following are representative methodologies for the analysis of chlorobenzyl cyanide isomers by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous separation and quantification of 2-, 3-, and 4-chlorobenzyl cyanide isomers.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the chlorobenzyl cyanide product in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Method
This method is suitable for the high-sensitivity analysis of chlorobenzyl cyanide isomers, particularly when coupled with a mass spectrometer for definitive identification.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Sample Preparation: Prepare a stock solution of the chlorobenzyl cyanide product in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isomeric purity analysis of chlorobenzyl cyanide products, from sample receipt to the final report.
Caption: A generalized workflow for the isomeric purity analysis of chlorobenzyl cyanide.
References
Safety Operating Guide
Proper Disposal of 2-Chlorobenzyl Cyanide: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Chlorobenzyl cyanide (CAS No. 2856-63-5), a compound recognized for its toxicity and potential environmental hazards. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe handling and disposal in a laboratory setting. Adherence to these procedures is critical for regulatory compliance and the protection of both laboratory personnel and the environment.
This compound is classified as a hazardous substance due to its toxic properties if swallowed, inhaled, or in contact with skin.[1][2][3] As both an organochlorine and a cyanide-containing compound, it requires special handling and disposal as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and significant health risks. Therefore, all waste containing this chemical must be managed by a licensed hazardous waste disposal company.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4]
-
Keep containers tightly closed.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Absorption: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to soak up the material.
-
Collection: Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[2]
-
Decontamination: The spill area should be decontaminated.
Operational Disposal Plan
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
At the point of generation, segregate waste containing this compound from all other waste streams.
-
Use designated, leak-proof, and chemically compatible containers for collection. Containers should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and associated hazard symbols.
-
Solid and liquid wastes must be stored separately.
Step 2: Waste Storage
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat such chemicals in accordance with federal, state, and local environmental regulations.
Disposal Methodologies
While the final disposal will be carried out by a licensed facility, it is valuable for laboratory professionals to understand the primary methods employed for the destruction of this compound.
Incineration
High-temperature incineration is a common and effective method for the destruction of chlorinated aromatic compounds.
-
Operating Principle: The waste is subjected to high temperatures in the presence of oxygen, leading to the breakdown of the organic molecule into simpler, less hazardous compounds. For chlorinated compounds, this process can produce carbon dioxide, water, nitrogen oxides, and hydrogen chloride. The hydrogen chloride is typically removed from the flue gas by scrubbers.
-
Critical Parameters: To ensure complete destruction and minimize the formation of hazardous byproducts like dioxins, incinerators must be operated under specific conditions. Dioxin formation is a concern with the combustion of chlorinated aromatic compounds, particularly in the temperature range of 250-400°C.[1] Proper incineration at higher temperatures significantly reduces this risk.[5]
| Parameter | Recommended Value | Rationale |
| Temperature | >900°C (typically 850°C - 1300°C) | Ensures complete thermal decomposition of the chlorinated aromatic structure. |
| Residence Time | >2 seconds | Provides sufficient time for the chemical reactions of destruction to complete. |
| Turbulence | High | Ensures proper mixing of the waste with oxygen for efficient combustion. |
Data compiled from general guidelines for the incineration of chlorinated hydrocarbons.
Chemical Neutralization (Hydrolysis)
Chemical neutralization through hydrolysis offers an alternative method for the treatment of this compound waste, converting the toxic nitrile group into a less toxic carboxylic acid. This process should only be carried out by trained professionals in a controlled environment.
Experimental Protocol: Alkaline Hydrolysis
This protocol describes the conversion of this compound to 2-Chlorophenylacetic acid.
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: For each gram of this compound, prepare a solution of 10% (w/v) sodium hydroxide (B78521) in a water/ethanol mixture (e.g., 1:1 ratio) to ensure solubility.
-
Procedure: a. Add the sodium hydroxide solution to the reaction flask and begin stirring. b. Slowly add the this compound to the flask. c. Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature.
-
Work-up: a. Acidify the cooled reaction mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2. This will precipitate the 2-Chlorophenylacetic acid. b. Collect the solid product by vacuum filtration. c. The resulting aqueous filtrate must be disposed of as hazardous waste.
This procedure renders the cyanide group non-toxic; however, the resulting chlorinated aromatic acid and any unreacted starting material must still be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chlorobenzyl cyanide
This guide provides immediate safety, operational, and disposal protocols for handling 2-Chlorobenzyl cyanide in a research and development environment. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.
Key Safety Information
This compound is a highly toxic substance that can be fatal if inhaled and is toxic if swallowed or in contact with skin.[1][2][3] It causes serious eye and skin irritation and may cause respiratory irritation.[1]
| Hazard Classification | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled.[1] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is mandatory before handling this compound. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
| PPE Category | Specification |
| Respiratory Protection | A full-face supplied-air respirator is recommended.[1] If air-purifying respirators are used, they should be NIOSH (US) or CEN (EU) approved with type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Eye/Face Protection | Use a face shield and safety glasses.[1] Eye protection equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Body Protection | A complete suit protecting against chemicals is required.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparations:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Emergency Equipment: Confirm that eyewash stations and safety showers are readily accessible and operational.[6]
-
PPE Inspection: Thoroughly inspect all PPE for integrity before use.[1]
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.
2. Handling Procedure:
-
Avoid Contact: Avoid all personal contact, including inhalation of vapor or mist.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][4] Wash hands thoroughly after handling.[1][5]
-
Container Handling: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Dust Prevention: Minimize dust generation and accumulation.[5]
3. Post-Handling Procedures:
-
Decontamination: Decontaminate the work area thoroughly after handling is complete.
-
Clothing: Remove and wash contaminated clothing before reuse.[3][4]
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure risks.
1. Waste Collection:
-
Segregation: Collect all waste contaminated with this compound separately from other laboratory waste.
-
Containers: Use suitable, closed, and clearly labeled containers for disposal.[1]
2. Labeling:
-
Hazard Communication: Clearly label waste containers with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic").
3. Disposal Method:
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Regulatory Compliance: Dispose of the unused product and contaminated materials in accordance with federal, state, and local environmental control regulations.[7] Do not let the product enter drains.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | 2856-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. sdfine.com [sdfine.com]
- 5. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. indiamart.com [indiamart.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
